molecular formula C12H15NO B1195235 4-(4-(Dimethylamino)phenyl)but-3-en-2-one CAS No. 5432-53-1

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Cat. No.: B1195235
CAS No.: 5432-53-1
M. Wt: 189.25 g/mol
InChI Key: IAMOQOMGCKCSEJ-SNAWJCMRSA-N
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Description

4-(4-(Dimethylamino)phenyl)but-3-en-2-one (CAS 1892-63-3) is a prominent chalcone derivative that serves as a versatile building block in organic synthesis and a model compound in photophysical studies. This compound features a strong electron-donating dimethylamino group conjugated through a phenyl ring to an enone system, making it an excellent push-pull chromophore . This property is exploited in the development of nonlinear optical (NLO) materials and organic dyes. In medicinal chemistry research, its core chalcone scaffold is of significant interest, as chalcones are known to exhibit a wide range of biological activities, including serving as precursors for more complex heterocycles with potential therapeutic value. The compound's mechanism of action in biological contexts is often associated with its ability to interact with various cellular targets, and it has been specifically investigated as an inhibitor of the NF-κB pathway , a key signaling cascade involved in inflammation and cancer. Furthermore, its fluorescent properties make it a candidate for use in sensor development and as a molecular probe. We supply this chemical as a high-purity solid, rigorously characterized to ensure consistency for your advanced research applications in material science, chemical biology, and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMOQOMGCKCSEJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876842
Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-53-1, 30625-58-2
Record name 4-(4-N,N-Dimethylaminophenyl)but-3-en-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(Dimethylamino)phenyl)-3-buten-2-one
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Record name 5432-53-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
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Foundational & Exploratory

Biological activities of chalcone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Privileged Scaffold: A Technical Deep Dive into the Biological Activities of Chalcone Derivatives

Abstract This technical guide provides a comprehensive analysis of chalcone (1,3-diaryl-2-propen-1-one) derivatives, examining their status as "privileged scaffolds" in medicinal chemistry. We explore the causality between their chemical structure and diverse biological activities, specifically focusing on anticancer and anti-inflammatory mechanisms.[1][2] The guide includes detailed synthetic protocols, structure-activity relationship (SAR) analyses, and validated experimental workflows, supported by quantitative data and pathway visualizations.[3]

Introduction: The Chalcone Scaffold

Chalcones are open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one framework.[3][4] They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[3][5] In drug discovery, they are termed "privileged scaffolds" because their core structure—consisting of two aromatic rings (A and B) linked by a three-carbon


-unsaturated carbonyl system—can be decorated with various substituents to target multiple receptor subtypes with high affinity.

The electrophilic nature of the


-unsaturated ketone (enone) moiety is central to their biological activity. It acts as a Michael acceptor, allowing covalent modification of cysteine residues on target proteins (e.g., IKK

, tubulin, or MDM2), thereby altering signaling pathways.

Chemistry & Synthesis

The synthesis of chalcones is predominantly achieved via the Claisen-Schmidt condensation.[3][4][5][6][7][8] This reaction offers high atom economy and adaptability for generating diverse libraries of derivatives.

Mechanism of Synthesis

The reaction involves the condensation of an aromatic ketone (acetophenone) with an aromatic aldehyde (benzaldehyde) in the presence of a strong base.

Figure 1: Claisen-Schmidt Condensation Workflow

ClaisenSchmidt Acetophenone Acetophenone (Ring A) Enolate Enolate Ion Formation Acetophenone->Enolate Deprotonation Benzaldehyde Benzaldehyde (Ring B) Aldol Aldol Intermediate Benzaldehyde->Aldol Base Cat. NaOH/KOH Base->Enolate Enolate->Aldol + Benzaldehyde Dehydration Dehydration (-H2O) Aldol->Dehydration Chalcone Chalcone (1,3-diaryl-2-propen-1-one) Dehydration->Chalcone Irreversible

Caption: Step-wise mechanism of base-catalyzed Claisen-Schmidt condensation yielding the chalcone scaffold.

Experimental Protocol: Base-Catalyzed Synthesis

Objective: Synthesis of (E)-1,3-diphenyl-2-propen-1-one.

Reagents:

  • Acetophenone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Ethanol (95%, 15 mL)

  • Sodium Hydroxide (NaOH) solution (40% aq., 5 mL)

  • Ice-cold distilled water

  • Recrystallization solvent (Ethanol or Ethyl Acetate)

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 15 mL of ethanol.

  • Catalysis: Place the flask in an ice bath (0–4°C). Add the NaOH solution dropwise over 5 minutes to prevent an uncontrolled exotherm, which can lead to Cannizzaro side reactions.

  • Reaction: Remove the ice bath and stir the mixture vigorously at room temperature (25°C) for 3–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The product typically appears as a yellow precipitate.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base). Stir for 15 minutes.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize the crude solid from hot ethanol. Dry in a vacuum desiccator.

  • Validation: Confirm structure via

    
    H-NMR (characteristic doublet signals for 
    
    
    
    -protons at
    
    
    7.4–7.8 ppm with
    
    
    Hz, indicating trans geometry).

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of chalcones is dictated by the substitution patterns on Ring A (derived from acetophenone) and Ring B (derived from aldehyde).

Table 1: SAR Generalizations for Chalcone Derivatives

Structural RegionModificationBiological ImpactMechanism

-Unsaturated Linker
Reduction of double bondLoss of Activity Removes Michael acceptor capability; prevents covalent binding to cysteine.
Ring A Hydroxyl (-OH) at C-2'Enhanced Anti-inflammatory Facilitates intramolecular H-bonding; improves metabolic stability.
Ring A Prenyl groupsEnhanced Antimicrobial Increases lipophilicity, aiding membrane penetration.
Ring B Electron-Withdrawing Groups (F, Cl, NO

)
Enhanced Anticancer Increases electrophilicity of the enone, promoting interaction with tubulin or thioredoxin reductase.
Ring B Trimethoxy (3,4,5-OMe)Tubulin Inhibition Mimics the structure of Combretastatin A-4; prevents microtubule polymerization.

Key Biological Activities & Mechanisms[1][2][9][10][11][12][13][14]

Anticancer Activity

Chalcones exhibit pleiotropic anticancer effects.[1][5][9][10] They do not rely on a single pathway but rather "attack" the cancer cell on multiple fronts:

  • Cell Cycle Arrest: Inhibition of Cyclin-Dependent Kinases (CDKs), arresting cells at G2/M phase.

  • Tubulin Interference: Binding to the colchicine site of tubulin, preventing microtubule assembly.

  • Apoptosis Induction: Increasing the Bax/Bcl-2 ratio, leading to Cytochrome c release and Caspase-3 activation.

Figure 2: Anticancer Signaling Pathways Targeted by Chalcones

AnticancerMechanism Chalcone Chalcone Derivative (e.g., Sulfonamide-Hybrid) Tubulin Tubulin (Colchicine Site) Chalcone->Tubulin Inhibits TrxR Thioredoxin Reductase Chalcone->TrxR Inhibits NFkB NF-κB Signaling Chalcone->NFkB Inhibits Bax Bax (Pro-apoptotic) Chalcone->Bax Upregulates Microtubule Microtubule Destabilization Tubulin->Microtubule Causes ROS ROS Accumulation TrxR->ROS Increases Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Downregulates Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) Microtubule->Apoptosis G2/M Arrest Bcl2->Mito Blocks (Inhibited) Bax->Mito Promotes Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Caption: Multi-target mechanism of chalcones inducing apoptosis via mitochondrial and tubulin pathways.

Anti-inflammatory Activity

The primary mechanism involves the downregulation of the NF-κB pathway .[11] Under inflammatory stimuli (LPS), IκB kinase (IKK) phosphorylates IκB, leading to its degradation and the release of NF-κB (p65/p50 dimer). Chalcones (specifically 2'-hydroxychalcones) inhibit IKK, preventing this translocation. This suppresses the expression of pro-inflammatory enzymes like iNOS and COX-2 .[8][11]

Quantitative Data: Comparative Potency (IC


) 
The following table summarizes recent data on chalcone derivatives against specific cell lines.

Table 2: IC


 Values of Selected Chalcone Derivatives 
Compound ClassTarget Cell LineIC

Value
Reference
Sulfonamide-Chalcone Hybrid HCT-116 (Colon Cancer)0.11 µg/mL[Slawinski et al., 2023]
Bis-Chalcone (42a) MCF-7 (Breast Cancer)1.9 µM[Burmaoglu et al., 2019]
Coumarin-Chalcone Hybrid HCT-1163.60 µM[Wang et al., 2018]
Prenylated Chalcone (27) LNCaP (Prostate Cancer)2.33 µM[Yu et al., 2020]
Indisulam (Clinical Drug) HCT-116~0.11 µg/mL[Clinical Trials]

Validated Experimental Workflow: MTT Cytotoxicity Assay

To assess the anticancer potential of synthesized chalcones, the MTT assay is the standard self-validating protocol.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve chalcone derivatives in DMSO (stock 10 mM). Prepare serial dilutions in media. Treat cells with varying concentrations (0.1 – 100 µM) for 48h. Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Metabolic active cells will reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve formazan crystals. Shake for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC
    
    
    
    .

References

  • Slawinski, J., et al. (2023).[12] "New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties." International Journal of Molecular Sciences. Link

  • Ouyang, Y., et al. (2021). "Chalcone Derivatives: Role in Anticancer Therapy."[1][2][3][4][5][6][10][13] Biomolecules.[1][2][3][4][5][14][11][10][13][15] Link

  • BenchChem. (2025).[3][4] "Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation." Application Notes. Link

  • Mahapatra, D.K., et al. (2022). "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS Omega. Link

  • Kuo, C.Y., et al. (2019). "2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway."[16] Molecules. Link

  • TandF Online. (2024). "Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives." Expert Opinion on Therapeutic Patents. Link

Sources

Solubility Profile and Solvent Engineering for 4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the solubility profile of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one (CAS: 5432-53-1), a prominent "push-pull" solvatochromic probe and nonlinear optical (NLO) chromophore. Unlike simple solubility tables, this document analyzes the causality of solvation—specifically how the intramolecular charge transfer (ICT) state of the molecule dictates its interaction with protic, aprotic, and non-polar media.

Key Takeaway: The solubility of this compound is driven by the interaction between its strong ground-state dipole and the solvent's dielectric field. While highly soluble in polar aprotic solvents (DMSO, DMF), its utility in drug development and materials science relies on precise solvent selection to modulate its fluorescence and purification via recrystallization (typically in Ethanol).

Physicochemical Basis of Solvation

To understand the solubility of this compound, one must analyze its electronic structure.

  • The "Push-Pull" System: The molecule features an electron-donating dimethylamino group (

    
    ) connected via a conjugated 
    
    
    
    -system to an electron-withdrawing carbonyl group (
    
    
    ).
  • Dipole Moment: This creates a significant dipole moment. In polar solvents, the charge-separated zwitterionic resonance structure contributes more significantly, stabilizing the molecule in solution.

  • Solvatochromism: The energy gap between the ground state and excited state changes with solvent polarity, leading to distinct color shifts (Yellow

    
     Orange/Red) and fluorescence modulation.
    
Mechanism of Solute-Solvent Interaction

The following diagram illustrates the solvation logic based on the molecule's electronic states.

SolvationMechanism Molecule 4-(4-(Dimethylamino)phenyl) but-3-en-2-one NonPolar Non-Polar Solvents (Hexane, Toluene) Molecule->NonPolar Lipophilic Tail Only PolarAprotic Polar Aprotic (DMSO, Acetone, DCM) Molecule->PolarAprotic Carbonyl Interaction PolarProtic Polar Protic (Ethanol, Methanol) Molecule->PolarProtic Amino/Carbonyl Interaction Interaction1 Weak van der Waals (Low Solubility) NonPolar->Interaction1 Interaction2 Dipole-Dipole (High Solubility) PolarAprotic->Interaction2 Interaction3 H-Bonding + Dipole (Temp-Dependent Solubility) PolarProtic->Interaction3

Figure 1: Mechanistic classification of solvent interactions. The "Push-Pull" nature favors polar aprotic environments for maximum stability at room temperature.

Solubility Data and Solvent Compatibility

The following data categorizes solvents based on their thermodynamic compatibility with the solute. This data is synthesized from standard purification protocols (Claisen-Schmidt condensation workups) and solvatochromic studies.

Table 1: Solubility Profile at 25°C
Solvent ClassRepresentative SolventSolubility StatusVisual Appearance (Solvatochromism)Application Context
Polar Aprotic DMSO / DMF High (>100 mg/mL)Deep Orange / RedStock solutions for biological assays; NLO measurements.
Polar Aprotic Acetone High OrangeSynthesis medium; rapid evaporation.
Chlorinated Dichloromethane (DCM) High Yellow-OrangeExtraction; Chromatography (mobile phase).
Polar Protic Ethanol (EtOH) Moderate (Cold) / High (Hot)YellowPrimary Recrystallization Solvent.
Polar Protic Methanol Moderate YellowAlternative recrystallization; spectroscopy.
Ethers THF / Diethyl Ether Moderate Pale YellowReaction solvent; precipitation.
Non-Polar Hexane / Pentane Low / Insoluble Pale Yellow (Suspension)Anti-solvent for precipitation; washing crystals.
Aqueous Water Insoluble (<0.1 mg/mL)Colorless (Supernatant)Anti-solvent; biological media (requires co-solvent).

Critical Note on Stability: In acidic media (low pH), the dimethylamino group becomes protonated (


), destroying the "push-pull" conjugation. This drastically alters solubility and abolishes the visible color/fluorescence.

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical workflows. The following protocols are self-validating systems to determine precise solubility and purify the compound.

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to generate precise thermodynamic solubility data for your specific batch.

  • Preparation: Weigh excess solid (~50 mg) of this compound into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add exactly 1.0 mL of the target solvent.

  • Equilibration:

    • Seal tightly to prevent evaporation.

    • Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantification:

    • Dilute the filtrate (e.g., 1:100) in Ethanol.

    • Measure Absorbance at

      
       (typically ~390-420 nm depending on solvent).
      
    • Calculate concentration using a pre-determined calibration curve (Beer-Lambert Law).

Protocol B: Purification via Recrystallization

The standard synthesis (Claisen-Schmidt) yields crude product containing unreacted aldehyde. This protocol exploits the temperature-dependent solubility in Ethanol.[1]

  • Dissolution: Place crude solid in a flask. Add Absolute Ethanol (approx. 5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Observation: The yellow solid should dissolve completely. If not, add Ethanol in small increments (0.5 mL) until clear.

  • Filtration (Hot): If insoluble particles remain (catalyst residue), filter rapidly through a pre-warmed glass funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Mechanism: Solubility decreases drastically, forcing the pure enone to crystallize while impurities remain in the mother liquor.

  • Collection: Filter the bright yellow crystals via vacuum filtration. Wash with cold Hexane (removes surface impurities without redissolving the product).

  • Drying: Vacuum dry at 40°C to remove residual solvent.

Workflow Visualization

The following decision tree guides the researcher in selecting the appropriate solvent system based on the experimental goal (Synthesis, Purification, or Analysis).

SolventSelection Start Experimental Goal Purification Purification / Isolation Start->Purification Analysis Spectroscopy / Bio-Assay Start->Analysis Synthesis Chemical Synthesis Start->Synthesis Recryst Recrystallization (Ethanol) Purification->Recryst High Purity Req. Chromatography Column Chromatography (Hexane : EtOAc 9:1) Purification->Chromatography Complex Mixture UVVis UV-Vis / Fluorescence (DMSO, DMF, MeOH) Analysis->UVVis Solvatochromic Study Bio Cellular Assay (Stock: DMSO <0.1% final) Analysis->Bio Aqueous Compatibility Reaction Reaction Medium (Acetone, DCM) Synthesis->Reaction High Solubility Req.

Figure 2: Solvent selection decision tree for this compound workflows.

References

  • Aydin, F. (2006).[2] "Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione." Molbank, 2006, M468.[2] (Describes synthesis starting from this compound and purification protocols). [Link][2]

  • Reichardt, C. (1994).[3] "Solvatochromic dyes as solvent polarity indicators." Chemical Reviews, 94(8), 2319–2358. (Foundational text on the mechanism of solvatochromism in push-pull systems similar to the target compound). [Link]

Sources

Potential Applications of Chalcones in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chalcones (1,3-diphenyl-2-propene-1-one) represent a class of "privileged scaffolds" in medicinal chemistry—molecular frameworks capable of providing ligands for diverse biological targets.[1][2][3] Their pharmacological versatility stems from their core structural feature: an


-unsaturated ketone linking two aromatic rings (A and B).[4] This enone system acts as a Michael acceptor, allowing covalent modification of cysteine residues on target proteins, a mechanism central to their anti-cancer and anti-inflammatory activities.

This guide provides a technical analysis of chalcone synthesis, structure-activity relationships (SAR), and therapeutic applications, designed for drug discovery professionals.

Part 1: Chemical Basis & Synthesis[4][5][6][7][8][9][10]

The Electrophilic Warhead

The biological activity of chalcones is largely dictated by the reactivity of the


-unsaturated ketone. This moiety functions as a soft electrophile , susceptible to Michael addition by soft nucleophiles, such as the thiol groups of cysteine residues in proteins (e.g., Tubulin, IKK

).
Protocol: Claisen-Schmidt Condensation

The most robust method for chalcone synthesis is the base-catalyzed Claisen-Schmidt condensation.[4]

Objective: Synthesis of (E)-1,3-diphenyl-2-propene-1-one. Scale: Laboratory (10 mmol).

Reagents
  • Reactant A: Benzaldehyde (1.06 g, 10 mmol)

  • Reactant B: Acetophenone (1.20 g, 10 mmol)

  • Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution

  • Solvent: Ethanol (95%)

  • Work-up: Hydrochloric acid (1 M), Crushed ice

Step-by-Step Methodology
  • Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of acetophenone in 15 mL of ethanol.

  • Activation: Add 5 mL of 10% NaOH solution dropwise while stirring. The solution may warm slightly due to enolate formation.

  • Addition: Add 10 mmol of benzaldehyde slowly to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature (20–25°C) for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).

  • Precipitation: Pour the reaction mixture into a beaker containing 50 g of crushed ice and 2 mL of 1 M HCl to neutralize the base and precipitate the product.

  • Filtration: Collect the solid precipitate via vacuum filtration using a Buchner funnel.

  • Purification: Recrystallize the crude solid from hot ethanol to yield yellow needle-like crystals.

  • Validation: Confirm structure via

    
    H-NMR (characteristic doublet signals for 
    
    
    
    and
    
    
    protons with
    
    
    Hz, indicating trans geometry).
Visualization: Synthesis Workflow

ClaisenSchmidt Acetophenone Acetophenone (Ketone) Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation Base NaOH (10%) (Catalyst) Base->Enolate Aldol $beta$-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Benzaldehyde Benzaldehyde (Aldehyde) Benzaldehyde->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Spontaneous/Heat Chalcone Chalcone (alpha,beta-unsaturated ketone) Dehydration->Chalcone E-isomer formation

Figure 1: Reaction pathway for the base-catalyzed Claisen-Schmidt condensation yielding trans-chalcones.

Part 2: Structure-Activity Relationship (SAR)[6][13]

Optimizing the chalcone scaffold requires independent modification of the A-ring (derived from the ketone) and the B-ring (derived from the aldehyde).

RegionModification StrategyBiological Impact
Enone Linker Rigidification (e.g., cyclic analogues)Prevents conformational rotation; often enhances binding affinity but may reduce solubility.
Ring A Electron-Donating Groups (EDGs)Hydroxyl or methoxy groups often enhance anti-inflammatory activity (e.g., inhibition of pro-inflammatory cytokines).
Ring B Electron-Withdrawing Groups (EWGs)Halogens (F, Cl) or Nitro (

) groups at the para position significantly increase anti-bacterial and cytotoxic potency by increasing the electrophilicity of the

-carbon.
Ring B Heterocyclic ReplacementReplacing the phenyl ring with pyridine, quinoline, or thiophene often improves anti-tubercular and anti-fungal profiles.
General PrenylationAddition of prenyl groups (lipophilic tails) improves membrane permeability and is associated with p53 modulation in cancer cells.

Part 3: Therapeutic Applications[1][2][4][13][14][15]

Oncology: Tubulin Inhibition & Apoptosis

Chalcones exert anti-cancer effects primarily by disrupting microtubule dynamics. They bind to the colchicine-binding site of tubulin, preventing polymerization.

  • Mechanism: The electrophilic

    
    -carbon of the chalcone undergoes a Michael addition with the sulfhydryl group of Cysteine-239 in 
    
    
    
    -tubulin.
  • Outcome: Cell cycle arrest at the G2/M phase, leading to apoptosis.

  • Key Insight: Trimethoxyphenyl substitution on Ring A is a pharmacophore mimic of Colchicine, significantly enhancing tubulin binding affinity.

Inflammation: NF- B Pathway Modulation

Chronic inflammation drives many pathologies, including cancer. Chalcones are potent inhibitors of the Nuclear Factor kappa B (NF-


B) pathway.[5]
  • Mechanism: Chalcones inhibit the I

    
    B Kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of the inhibitor I
    
    
    
    B, the NF-
    
    
    B dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to transcribe pro-inflammatory genes (e.g., COX-2, iNOS, TNF-
    
    
    ).
Visualization: NF- B Inhibition Mechanism

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (TNF-alpha, LPS) IKK IKK Complex (Kinase) Stimulus->IKK Activates IkB_NFkB IkappaB-NFkappaB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IkB Chalcone CHALCONE (Inhibitor) Chalcone->IKK INHIBITS (Michael Addition) Phospho_IkB Phosphorylated IkappaB IkB_NFkB->Phospho_IkB NFkB_Free Free NF-kappaB (p50/p65) IkB_NFkB->NFkB_Free Releases Degradation Proteasomal Degradation Phospho_IkB->Degradation Nucleus Nucleus Translocation NFkB_Free->Nucleus Transcription Transcription of COX-2, iNOS Nucleus->Transcription

Figure 2: Chalcones block the inflammatory cascade by inhibiting IKK, preventing NF-


B nuclear translocation.
Infectious Diseases
  • Anti-Bacterial: Chalcones with lipophilic side chains disrupt bacterial cell membranes. Specific derivatives inhibit GlcN-6-P synthase , a key enzyme in bacterial cell wall biosynthesis.

  • Anti-Malarial: Chalcones inhibit the degradation of hemoglobin by the malaria parasite (Plasmodium falciparum). They block the polymerization of free heme into hemozoin; the accumulation of toxic free heme kills the parasite.

Part 4: Experimental Validation Protocols

To validate the biological activity of synthesized chalcones, the following assays are standard in preclinical development.

Assay 1: Tubulin Polymerization Inhibition
  • Purpose: Determine if the chalcone acts as an anti-mitotic agent.

  • Method:

    • Incubate purified tubulin protein (

      
      ) in PEM buffer (PIPES, EGTA, 
      
      
      
      ) at 37°C.
    • Add GTP (guanosine triphosphate) to initiate polymerization.

    • Add the test chalcone (1–10

      
      M) or vehicle (DMSO).
      
    • Monitor polymerization kinetics by measuring absorbance at 340 nm over 60 minutes.

    • Result: A decrease in the

      
       of the absorbance curve compared to control indicates inhibition.
      
Assay 2: MTT Cytotoxicity Assay
  • Purpose: Quantify cell viability in cancer cell lines (e.g., HCT-116, MCF-7).

  • Method:

    • Seed cells in 96-well plates (

      
       cells/well).
      
    • Treat with serial dilutions of chalcone for 48–72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.

    • Dissolve formazan in DMSO and read absorbance at 570 nm.

    • Calculation: Determine

      
       (concentration inhibiting 50% growth) using non-linear regression.
      

References

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PubMed Central. Available at: [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences. Available at: [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity. International Journal of Molecular Sciences. Available at: [Link]

Sources

Understanding the structure of push-pull chromophores like dimethylamino chalcone

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Dimethylamino Chalcone (DMAC)

Executive Summary

The structural integrity and electronic versatility of 4-dimethylaminochalcone (DMAC) establish it as the archetypal "push-pull" chromophore in modern photonics and medicinal chemistry. DMAC operates on a Donor-


 -Acceptor (D- 

-A) architecture where the dimethylamino group acts as a strong electron donor and the carbonyl moiety as an electron acceptor, bridged by a conjugated enone system.[1] This configuration facilitates rapid Intramolecular Charge Transfer (ICT) , granting the molecule exceptional nonlinear optical (NLO) properties and environmental sensitivity.

This guide deconstructs the DMAC scaffold, providing validated synthesis protocols, mechanistic insights into its Twisted Intramolecular Charge Transfer (TICT) states, and its application as a solvatochromic probe in drug discovery.

Molecular Architecture & Electronic Theory

The efficacy of DMAC lies in its ability to modulate electron density across its conjugated backbone. Upon photoexcitation, the molecule undergoes a significant dipole moment change, transitioning from a ground state of


 Debye to an excited state of 

Debye [1].[2]
The D-

-A Mechanism[1]
  • Donor (Push): The

    
    -dimethylamino group injects electron density into the 
    
    
    
    -system.
  • Bridge (

    
    ):  The alkene (
    
    
    
    ) and phenyl rings provide the conduit for charge delocalization.
  • Acceptor (Pull): The carbonyl (

    
    ) group withdraws electron density, stabilizing the charge transfer state.
    
TICT vs. Planar ICT

While the planar ICT state is responsible for high fluorescence quantum yield, DMAC can undergo rotation around the C-N bond in excited states, leading to a Twisted Intramolecular Charge Transfer (TICT) state. This non-radiative decay pathway makes the fluorescence highly sensitive to solvent viscosity and polarity, effectively turning the molecule into a "molecular rotor" [2].

DMAC_Electronic_Mechanism GroundState Ground State (S0) Planar Conformation Dipole: ~5.5 D Excitation Photoexcitation (hν) GroundState->Excitation FrankCondon Frank-Condon State (S1) Locally Excited (LE) Excitation->FrankCondon ICT Planar ICT State High Fluorescence FrankCondon->ICT Charge Transfer TICT TICT State (Twisted C-N Bond) Non-Radiative Decay ICT->TICT Bond Rotation (Viscosity Sensitive) Emission Fluorescence Emission (Solvent Dependent) ICT->Emission Radiative (kr) TICT->GroundState Non-Radiative (knr) Emission->GroundState

Figure 1: Photophysical pathway of DMAC showing the competition between radiative Planar ICT and non-radiative TICT states.

Synthesis & Structural Validation

The synthesis of DMAC is classically achieved via the Claisen-Schmidt condensation .[1] This reaction is robust, but precise control over basicity and temperature is required to maximize the trans-isomer yield and minimize polymerization side products.

Protocol: Base-Catalyzed Claisen-Schmidt Condensation[1][3][4][5]

Objective: Synthesize (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one.

Reagents:

  • 4-Dimethylaminobenzaldehyde (1.0 eq)[1]

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) (40% aq.[1] solution) or KOH pellets

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 4-dimethylaminobenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring vigorously at room temperature (

    
    ).
    
    • Note: High concentrations of base accelerate the reaction but may induce side reactions (Cannizzaro).

  • Reaction Monitoring: Stir for 3–6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).[1] The product will appear as a distinct yellow/orange spot.[1]

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base). The yellow solid will precipitate immediately.[1]

  • Purification: Filter the crude solid and wash with cold water. Recrystallize from hot ethanol to obtain bright yellow needles.[1]

  • Yield: Expected yield is 80–90% [3, 4].[1]

Synthesis_Workflow Reactants Reactants: 4-Dimethylaminobenzaldehyde + Acetophenone Catalyst Catalyst Addition: NaOH (40%) in Ethanol Dropwise @ RT Reactants->Catalyst Intermediate Enolate Formation & Aldol Addition Catalyst->Intermediate Dehydration Dehydration (-H2O) Formation of Enone Intermediate->Dehydration Workup Workup: Pour into Ice-Water/HCl Filtration Dehydration->Workup Product Final Product: DMAC (Yellow Needles) Recrystallized from EtOH Workup->Product

Figure 2: Workflow for the Claisen-Schmidt condensation synthesis of DMAC.[1]

Structural Characterization Data
TechniqueCharacteristic SignalInterpretation
FT-IR

C=O stretching (conjugated ketone)
FT-IR

C=C stretching (alkene)
1H NMR

N(CH3)2 protons
1H NMR


-unsaturated protons (trans coupling)
Photophysical Dynamics & Solvatochromism

DMAC exhibits positive solvatochromism.[1] As solvent polarity increases, the energy gap between the ground and excited states decreases, resulting in a bathochromic (red) shift in absorption and emission spectra. This property is critical for its use as a polarity probe in biological membranes [5].[1]

Table 1: Solvatochromic Shifts of DMAC | Solvent | Polarity (Dielectric Constant) |


 (nm) | 

(nm) | Stokes Shift (nm) | | :--- | :--- | :--- | :--- | :--- | | Cyclohexane | 2.02 | 398 | 460 | 62 | | Toluene | 2.38 | 405 | 485 | 80 | | Chloroform | 4.81 | 418 | 510 | 92 | | Acetonitrile | 37.5 | 425 | 560 | 135 | | DMSO | 46.7 | 432 | 585 | 153 |[1]

Note: Data aggregated from solvatochromic studies [1, 5].[1][2][6][7][8] Higher polarity stabilizes the highly dipolar ICT excited state.

Nonlinear Optical (NLO) Properties[9][10]

The push-pull structure of DMAC generates a large first molecular hyperpolarizability (


), making it a candidate for Second Harmonic Generation (SHG) materials. The charge transfer from the amino group to the carbonyl group creates a non-centrosymmetric charge distribution essential for NLO response [6, 7].
  • Hyperpolarizability (

    
    ):  Calculated values reach up to 
    
    
    
    using DFT functionals (B3LYP/6-311G), significantly higher than the urea standard [6].
  • Optical Limiting: DMAC derivatives show potential for optical limiting applications, protecting sensors from high-intensity laser damage due to their strong nonlinear absorption [7].[1]

Applications in Bio-imaging & Drug Discovery
Amyloid-

Probes

DMAC derivatives are lipophilic and can cross the blood-brain barrier (BBB).[1][9] Their fluorescence intensity increases upon binding to hydrophobic pockets in amyloid-beta plaques, making them potent in vivo imaging agents for Alzheimer’s disease research [8].[1]

Viscosity Sensing

Due to the TICT mechanism (Figure 1), DMAC fluorescence is quenched in low-viscosity solvents (due to free rotation) but restored in high-viscosity environments (rotation restricted). This allows researchers to map micro-viscosity changes within cellular organelles [2].[1]

Pharmacological Activity

Beyond imaging, the chalcone scaffold exhibits anti-inflammatory properties.[3] DMAC has been shown to inhibit nitric oxide synthase (iNOS) and reduce edema in murine models, acting as a dual inhibitor of NO and PGE2 production [9].[10]

References
  • Solvatochromism and solvatofluorochromism of 4-dimethylaminochalcone. ResearchGate. Available at: [Link]

  • Cyclic chalcone dye: Solvatochromism, polarity sensitivity and theoretical calculations. ResearchGate. Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Micellar Media. ACS Publications. Available at: [Link]

  • Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues. RSC Publishing. Available at: [Link]

  • Chalcone derivatives with strong nonlinear optical activity. Semantic Scholar. Available at: [Link]

  • Unraveling the structure-property relationship of a chalcone-based push-pull molecule for optical limiting. PubMed. Available at: [Link]

  • Bio-Evaluation of 99mTc-Labeled Homodimeric Chalcone Derivative as Amyloid-β-Targeting Probe. NIH.[1] Available at: [Link]

  • Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. PubMed.[1][10] Available at: [Link]

Sources

Technical Guide: Preliminary Anticancer Screening of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for the preliminary anticancer screening of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one (henceforth referred to as DMAP-Enone ).

This guide is structured to move from chemical rationale to bench-level protocols, ensuring that researchers can generate reproducible, high-integrity data.

Executive Summary & Chemical Rationale

Compound Identity: this compound Class:


-unsaturated ketone (Chalcone analogue/Benzylideneacetone derivative).
Molecular Weight:  189.25  g/mol .
The "Push-Pull" Mechanism

The anticancer potential of DMAP-Enone is structurally encoded in its electronic architecture. It features a "push-pull" system:

  • Electron Donor (Push): The dimethylamino group

    
     at the para position strongly donates electron density into the aromatic ring.
    
  • Electron Acceptor (Pull): The enone carbonyl group

    
     withdraws electron density.
    
  • The Warhead: The alkene linker acts as a Michael Acceptor .

Therapeutic Hypothesis: This electronic polarization increases the electrophilicity of the


-carbon. In a biological system, this "warhead" preferentially targets soft nucleophiles, specifically thiol (-SH) groups  on cysteine residues.
  • Target 1: Tubulin: Cysteine trapping inhibits microtubule polymerization (G2/M arrest).

  • Target 2: Glutathione (GSH): Irreversible alkylation depletes cellular GSH, triggering Reactive Oxygen Species (ROS)-mediated apoptosis.

Pre-Screening Validation (Quality Control)

Before biological application, the chemical entity must be validated to prevent false positives due to impurities.

Synthesis & Purity Check

DMAP-Enone is typically synthesized via Claisen-Schmidt condensation of 4-dimethylaminobenzaldehyde and acetone.

  • Purity Requirement: >98% (HPLC).

  • Solubility Profile:

    • Water:[1] Insoluble (Hydrophobic).

    • DMSO: Soluble (>20 mM). Stock solutions must be prepared in DMSO.

    • Stability: Light-sensitive due to the conjugated

      
      -system. Store in amber vials at -20°C. 
      

Critical Caution (Interference): DMAP-Enone is solvatochromic (yellow/orange fluorescence). High concentrations (>50 µM) may interfere with colorimetric readouts (e.g., MTT absorbance at 570 nm).

  • Mitigation: Use a "blank" control containing the compound + media (no cells) to subtract background absorbance.

Phase I: In Vitro Cytotoxicity Screening

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.

Experimental Protocol: SRB Assay (Preferred over MTT)

Why SRB? The Sulforhodamine B (SRB) assay measures protein content and is less sensitive to metabolic interference or compound color than MTT.

Reagents:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver).

  • Control: Normal Fibroblasts (e.g., NIH/3T3) to determine Selectivity Index (SI).

  • Positive Control: Doxorubicin or Cisplatin.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add DMAP-Enone in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Vehicle Control: DMSO (Final concentration < 0.5%).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Fixation: Add cold TCA (10% final) for 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB (in 1% acetic acid) for 15 min.

  • Wash: Remove unbound dye with 1% acetic acid (4x). Air dry.

  • Solubilization: Dissolve bound stain in 10 mM Tris base.

  • Read: Absorbance at 510 nm.

Data Interpretation

Calculate % Growth Inhibition using the formula:



Reference Data Table (Expected Ranges):

Cell Line Tissue Origin Expected IC50 (µM) Selectivity Goal
MCF-7 Breast Adenocarcinoma 5 - 15 µM High
HCT-116 Colon Carcinoma 8 - 20 µM Moderate
HepG2 Hepatocellular Carcinoma 10 - 25 µM Moderate

| NIH/3T3 | Normal Fibroblast | > 50 µM | SI > 2.0 |

Phase II: Mechanistic Validation

Objective: Confirm the mode of cell death (Apoptosis vs. Necrosis) and molecular target.

A. Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

  • Treat cells at IC50 concentration for 24h.

  • Harvest cells (trypsinize gently).

  • Stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer.

  • Analyze via Flow Cytometry (FL1 vs. FL3 channels).

B. ROS Generation Assay (DCFDA)

Rationale: Validates the "Michael Acceptor" hypothesis (GSH depletion).

  • Treat cells with DMAP-Enone (IC50) for 6–12h.

  • Add

    
     DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.
    
  • Read: Fluorescence (Ex/Em: 485/535 nm).

  • Expectation: Significant increase in fluorescence compared to control, reversed by adding N-acetylcysteine (NAC).

Pathway Visualization

The following diagram illustrates the proposed Mechanism of Action (MOA) and the screening logic.

MOA_Pathway Compound DMAP-Enone (Michael Acceptor) CellEntry Cellular Uptake (Lipophilic) Compound->CellEntry Target1 Target A: Glutathione (GSH) Depletion CellEntry->Target1 Electrophilic Attack Target2 Target B: Tubulin Cysteine Alkylation CellEntry->Target2 Covalent Binding ROS ROS Accumulation (Oxidative Stress) Target1->ROS Redox Imbalance Arrest G2/M Cell Cycle Arrest Target2->Arrest Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Apoptosis APOPTOSIS (Caspase 3/9 Activation) Mito->Apoptosis Cytochrome c Release Arrest->Apoptosis

Caption: Dual-target mechanism of DMAP-Enone: GSH depletion triggers oxidative stress, while tubulin binding forces cell cycle arrest, converging on apoptosis.

ADMET & Drug-Likeness (In Silico)

Before advancing to in vivo models, screen against Lipinski’s Rule of 5.

ParameterValue (Calc.)Status
Molecular Weight 189.25Pass (<500)
LogP (Lipophilicity) ~2.5 - 3.0Pass (<5)
H-Bond Donors 0Pass (<5)
H-Bond Acceptors 2 (N, O)Pass (<10)
BBB Permeability HighNote: CNS active potential

Toxicology Alert: The


-unsaturated ketone moiety is a structural alert for skin sensitization (protein haptenization). Handle with gloves.

References

  • BenchChem. (2024). 4-[4-(Diethylamino)phenyl]but-3-en-2-one: Contextualizing D-π-A architectures. Retrieved from

  • Ruzza, P., et al. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one. Journal of Medicinal Chemistry, 52(15), 4973-4976.

  • Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin.[1] Current Medicinal Chemistry - Anti-Cancer Agents, 2(1), 1-17.

  • Konechnyi, Y. T., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.[2]

  • SwissADME. (2024). In silico ADME and toxicity prediction of small molecules.

Sources

The Chalcone Scaffold: Biosynthetic Origins and Sourcing Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold

In medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one) are classified as "privileged structures"—molecular frameworks capable of binding to multiple, functionally diverse receptors with high affinity. For drug development professionals, the chalcone backbone represents a versatile starting point for oncology (tubulin inhibition), metabolic regulation (DGAT inhibition), and anti-inflammatory therapeutics (NF-κB modulation).

However, the sourcing of these precursors is often oversimplified. Whether extracting from Fabaceae species or engineering heterologous hosts like S. cerevisiae, success depends on understanding the upstream flux of phenylpropanoid and malonyl-CoA precursors. This guide dissects the biosynthetic logic and provides validated protocols for sourcing these critical scaffolds.

Biosynthetic Origins: The Convergence of Two Pathways

The biosynthesis of chalcones is not a linear process but a convergence of the Shikimate/Phenylpropanoid pathway (providing the skeletal starter unit) and the Acetate/Malonate pathway (providing the extender units).

The Phenylpropanoid Input (Starter Unit)

The "A-ring" and the bridge of the chalcone are derived from L-phenylalanine. The transformation requires three enzymatic steps to activate the amino acid into a CoA-thioester:

  • Deamination: Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to trans-cinnamic acid, releasing ammonia.[1] This is the committed step, diverting carbon from primary metabolism.

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para position to form p-coumaric acid.[1]

  • Activation: 4-Coumarate:CoA ligase (4CL) activates the carboxyl group with Coenzyme A, forming p-Coumaroyl-CoA .[1] This high-energy thioester is the obligate "starter unit" for Chalcone Synthase.

The Malonate Input (Extender Unit)

The "B-ring" is constructed from Malonyl-CoA . In plant cytosol, this is generated by Acetyl-CoA Carboxylase (ACC) carboxylating Acetyl-CoA. In metabolic engineering, the availability of Malonyl-CoA is often the rate-limiting bottleneck, as it is competitively consumed by fatty acid biosynthesis.

Pathway Visualization

The following diagram illustrates the convergence of these pathways and the critical enzymatic nodes.

Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA (Starter Unit) Cou->CouCoA 4CL Tetra Tetraketide Intermediate CouCoA->Tetra CHS (Condensation) AceCoA Acetyl-CoA MalCoA Malonyl-CoA (Extender Unit x3) AceCoA->MalCoA ACC MalCoA->Tetra Chalcone Naringenin Chalcone Tetra->Chalcone CHS (Claisen Cyclization) Flavanone Naringenin (Flavanone) Chalcone->Flavanone CHI (Isomerization)

Caption: Convergence of Phenylpropanoid and Malonate pathways at the Chalcone Synthase (CHS) node.

The Mechanism of Chalcone Synthase (CHS)

Understanding CHS is critical because it is a Type III Polyketide Synthase (PKS) .[2][3][4] Unlike Type I or II PKSs, it does not require an acyl carrier protein (ACP).

  • The Reaction: CHS performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[1][2]

  • The Active Site: The catalysis relies on a Cys-His-Asn triad.[2] The cysteine thiolate acts as the nucleophile, loading the starter unit.

  • Cyclization Logic: After three elongation cycles, the enzyme stabilizes a linear tetraketide. Crucially, CHS catalyzes an intramolecular Claisen condensation (C6 to C1 cyclization) to form the chalcone ring.

    • Note: If this cyclization fails or is misdirected (e.g., by Stilbene Synthase), an aldol condensation may occur instead, leading to stilbenes (like resveratrol) rather than chalcones.

Natural Sources and Sourcing Strategy

While synthesis is possible, natural sourcing remains vital for obtaining complex, prenylated chalcones (e.g., Xanthohumol) that are difficult to synthesize stereoselectively.

High-Yield Natural Matrices

The following sources are industry standards for chalcone isolation.

CompoundPrimary Source (Latin Name)TissueTarget Yield (Dry Wt)Therapeutic Relevance
Xanthohumol Humulus lupulus (Hops)Female Inflorescence0.1% - 1.0%Cancer chemoprevention, Metabolic syndrome
Isoliquiritigenin Glycyrrhiza glabra (Licorice)Roots/Rhizomes0.05% - 0.2%Anti-inflammatory, GABA-A modulation
Butein Butea monospermaFlowers~0.1%Antioxidant, Kinase inhibition
Licochalcone A Glycyrrhiza inflataRoots0.2% - 0.5%Anti-parasitic, Skin care (acne)
4-Hydroxyderricin Angelica keiskei (Ashitaba)Yellow SapVariableAntidiabetic
Protocol: Optimized Ultrasound-Assisted Extraction (UAE)

Traditional maceration is slow and consumes excessive solvent. The following UAE protocol maximizes yield while preserving the heat-sensitive enone moiety.

Reagents:

  • Solvent: Ethanol:Water (80:20 v/v). Rationale: Pure ethanol extracts too many lipophilic chlorophylls; water aids cell swelling.

  • Acidifier: 0.1% Formic Acid. Rationale: Stabilizes phenolic hydroxyls.

Workflow:

  • Pre-treatment: Lyophilize plant tissue and grind to <40 mesh powder.

  • Extraction: Mix powder with solvent (1:20 w/v ratio).

  • Sonication: Sonicate at 40 kHz, 30°C for 30 minutes. Warning: Do not exceed 45°C to prevent thermal degradation.

  • Partition: Filter, evaporate ethanol, and partition the aqueous residue with Ethyl Acetate (3x).

  • Enrichment: The Ethyl Acetate fraction contains the chalcones.

Extraction Raw Raw Plant Material (Lyophilized) Grind Grinding (<40 Mesh) Raw->Grind UAE Ultrasound Extraction (80% EtOH, 30°C) Grind->UAE Filter Filtration & Vac. Evaporation UAE->Filter Partition Liq-Liq Partition (H2O / EtOAc) Filter->Partition Crude Enriched Extract (EtOAc Phase) Partition->Crude Organic Phase HPLC Prep-HPLC (C18 Column) Crude->HPLC

Caption: Workflow for the isolation of lipophilic chalcones from plant matrices.

Metabolic Engineering: The Synthetic Route

For drug development, reliance on seasonal plant harvest is a risk. Metabolic engineering in E. coli or S. cerevisiae offers a scalable alternative.

The Malonyl-CoA Bottleneck

The primary challenge in heterologous expression is the Malonyl-CoA flux . In bacteria, Malonyl-CoA is tightly regulated for fatty acid synthesis. To produce chalcones, one must redirect this flux.

Engineering Strategy:

  • Overexpression of ACC1: Overexpress Acetyl-CoA Carboxylase to increase the conversion of Acetyl-CoA to Malonyl-CoA.

  • Downregulation of FAS: Use antisense RNA or CRISPRi to repress fabB or fabF (fatty acid synthase genes), preventing Malonyl-CoA consumption by the host's lipid metabolism.

  • Precursor Feeding: Supplement media with p-coumaric acid to bypass the energy-intensive PAL/C4H steps if the host cannot efficiently produce it from glucose.

References

  • Vogt, T. (2010).[5] Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20. Link

  • Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases.[2][3][4][6] Natural Product Reports, 20(1), 79-110. Link

  • Jiang, H., et al. (2025). Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production. Nature Communications. Link

  • Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health! Phytochemistry, 65(10), 1317-1330. Link

  • Xu, P., et al. (2018). Repurposing type III polyketide synthase as a malonyl-CoA biosensor for metabolic engineering in bacteria. PNAS, 115(22), 5849-5854. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, serving as precursors to flavonoids and exhibiting potent anti-inflammatory, anticancer, and anti-infective properties.[1][2][3] While the Claisen-Schmidt condensation is a staple of organic synthesis, reproducibility often suffers due to competitive side reactions (Cannizzaro disproportionation, Michael addition) and poor solubility profiles.

This guide provides two validated protocols: a robust Solution-Phase Method for general screening and a Solvent-Free Mechanochemical Method for green scale-up. Both protocols are designed to maximize the formation of the thermodynamically stable (


)-isomer while minimizing oligomerization.

Mechanistic Rationale & Pathway Analysis

The reaction is a base-catalyzed cross-aldol condensation between an enolizable ketone (acetophenone derivative) and a non-enolizable aldehyde (benzaldehyde derivative).

Critical Control Point: The reaction rate depends heavily on the electronic nature of the substituents. Electron-withdrawing groups (EWGs) on the aldehyde accelerate the nucleophilic attack, while electron-donating groups (EDGs) retard it. Conversely, EWGs on the ketone increase the acidity of the


-protons, facilitating enolate formation.
Reaction Pathway Diagram

The following diagram illustrates the stepwise progression and critical reversible checkpoints. Note that the final dehydration step is often irreversible under these conditions, driving the equilibrium forward.

ClaisenSchmidtMechanism cluster_inputs Reagents Ketone Acetophenone (Ketone) Enolate Enolate Formation (Rate Limiting 1) Ketone->Enolate Deprotonation Base OH- Catalyst Base->Enolate Aldehyde Benzaldehyde (Aldehyde) Attack Nucleophilic Attack Aldehyde->Attack Cannizzaro Cannizzaro Reaction (Impurity) Aldehyde->Cannizzaro Excess Base No Enolate Enolate->Attack Aldol β-Hydroxy Ketone (Aldol Intermediate) Attack->Aldol Protonation Dehydration Dehydration (-H2O) Aldol->Dehydration Base/Heat Chalcone (E)-Chalcone (Final Product) Dehydration->Chalcone Irreversible Michael Michael Addition (Oligomers) Chalcone->Michael Prolonged Rxn Excess Enolate

Figure 1: Mechanistic pathway of Claisen-Schmidt condensation showing the main synthetic route (Blue/Green) and competitive side reactions (Red).

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis

Best for: Initial screening, small-scale synthesis (<1g), and temperature-sensitive substrates.

Reagents:

  • Acetophenone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Ethanol (95%, 15 mL)

  • NaOH (40% aqueous solution, 5 mL)

Procedure:

  • Solubilization: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 15 mL of ethanol.

    • Note: If substrates are not fully soluble, add ethanol in 2 mL increments.

  • Catalyst Addition: Place the flask in an ice-water bath (

    
    ). Add 5 mL of 40% NaOH dropwise over 5 minutes.
    
    • Why? The reaction is exothermic. Rapid addition can cause local overheating, leading to polymerization (Michael addition).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 3–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The product usually moves faster than the starting materials due to loss of polarity (OH group).

  • Quenching & Isolation:

    • Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

    • Observation: A yellow precipitate should form immediately.

    • Note: Neutralization prevents the retro-aldol reaction during filtration.

  • Purification: Filter the solid under vacuum. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from hot ethanol if necessary.
Protocol B: Green Solvent-Free Mechanochemistry

Best for: Scale-up, maximizing yield, and complying with Green Chemistry principles (Atom Economy).

Reagents:

  • Acetophenone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Solid NaOH pellets (12 mmol)

Procedure:

  • Comminution: Place the solid NaOH in a porcelain mortar and grind to a fine powder.

  • Mixing: Add the acetophenone and benzaldehyde directly to the mortar.

  • Grinding: Grind the mixture with a pestle for 5–10 minutes.

    • Observation: The mixture will initially become a paste (eutectic melt) and then solidify into a yellow mass as the chalcone forms and water is released.

  • Workup: Transfer the solid to a Buchner funnel. Wash thoroughly with cold water to remove salts and unreacted base. Dry in a desiccator.

Characterization & Quality Control

Verification of the structure relies on confirming the formation of the


-unsaturated system and the stereochemistry.
Spectroscopic Validation Table
TechniqueParameterExpected ValueDiagnostic Significance

NMR
Vinyl Protons (

)

Downfield shift due to conjugation.

NMR
Coupling Constant (

)

Confirms

-trans
geometry. Cis isomers show

.[4]
IR Carbonyl (

)

Lower than saturated ketones (

) due to resonance.
IR Alkene (

)

Strong absorption band characteristic of conjugated systems.
Melting Point Range

(unsubst.)
Sharp range (

) indicates high purity.
Workflow Visualization

Workflow Start Start Synthesis Choice Select Method Start->Choice Soln Solution Phase (EtOH + aq NaOH) Choice->Soln Screening Mech Mechanochemical (Grinding + Solid NaOH) Choice->Mech Green/Scale Monitor Monitor (TLC) Disappearance of SM Soln->Monitor Mech->Monitor Quench Quench/Wash (Ice Water + HCl) Monitor->Quench Solid Solid Product? Quench->Solid Filter Vacuum Filtration Solid->Filter Yes OilTreat Cool/Seed/Scratch Solid->OilTreat No (Oily) Recrys Recrystallization (EtOH) Filter->Recrys OilTreat->Filter QC QC: NMR/IR/MP Recrys->QC

Figure 2: Operational workflow for synthesis and purification.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oily Product Incomplete crystallization or impurities lowering MP.1. Cool to

overnight.2. Scratch glass with rod to induce nucleation.3. Add a "seed" crystal of pure chalcone.
Low Yield Cannizzaro reaction (aldehyde consumption).Ensure ketone is added before or with the aldehyde. Do not premix aldehyde and base for long periods.
Multiple Spots on TLC Michael addition (oligomerization).Reduce reaction time and temperature. Reduce base concentration.[5]
Starting Material Remains Enolate formation is slow.If ketone has EDGs (e.g., 4-methoxyacetophenone), increase temperature to

or use a stronger base (KOH).

References

  • Claisen, L., & Claparède, A. (1881).[6][7] Condensationen von Ketonen mit Aldehyden.[2][6][8] Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468.

  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.

  • Toda, F., et al. (1990). Solvent-free Claisen-Schmidt reactions.[1][2][9][10] Journal of the Chemical Society, Perkin Transactions 1, 3207-3209.

  • Vyas, V. K., et al. (2012). Synthesis and biological evaluation of chalcones. Chemical Biology & Drug Design, 80(3), 321-326.

  • Silverstein, R. M., et al. (2014).[11] Spectrometric Identification of Organic Compounds. (For NMR Coupling Constants).

Sources

Application Note: Nonlinear Optical Characterization of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, crystal growth, and nonlinear optical (NLO) characterization of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one (hereafter referred to as DMAP-Enone ).

As a classic D-


-A (Donor-

-Acceptor) chalcone derivative, DMAP-Enone exhibits significant Intramolecular Charge Transfer (ICT), making it a high-value candidate for frequency doubling (Second Harmonic Generation, SHG) and optical switching devices. This document provides researchers with self-validating protocols for synthesizing high-purity material and quantifying its third-order nonlinear susceptibility (

) using the Z-scan technique.

Molecular Architecture & Mechanism

The NLO response of DMAP-Enone is driven by its asymmetric polarization under high-intensity electromagnetic fields.

  • Donor (D): The dimethylamino group

    
     acts as a strong electron donor.
    
  • 
    -Bridge:  The ethenyl group 
    
    
    
    provides a conjugated pathway for electron delocalization.
  • Acceptor (A): The carbonyl group

    
     serves as the electron acceptor.
    

Upon excitation (e.g., by a laser field), the electron density shifts from the donor to the acceptor, creating a large change in the molecular dipole moment. This results in high hyperpolarizability (


), essential for NLO applications.
Diagram 1: Mechanism of NLO Response (ICT Pathway)

ICT_Mechanism Donor Donor [-N(CH3)2] PiBridge Pi-Conjugation [-CH=CH-] Donor->PiBridge e- Injection Acceptor Acceptor [C=O] PiBridge->Acceptor Charge Transfer Dipole Dipole Moment Change (Δμ) Acceptor->Dipole Polarization NLO NLO Response (SHG / χ(3)) Dipole->NLO Macroscopic Effect

Figure 1: Logical flow of Intramolecular Charge Transfer (ICT) leading to nonlinear optical response in DMAP-Enone.

Protocol A: Synthesis & Purification

Objective: Synthesize mono-substituted DMAP-Enone via Claisen-Schmidt condensation while preventing the formation of the bis-substituted byproduct.

Reagents:

  • 4-Dimethylaminobenzaldehyde (10 mmol, 1.49 g)

  • Acetone (Excess, 30 mmol, ~2.2 mL) – Critical for mono-product

  • Sodium Hydroxide (NaOH), 10% w/v aqueous solution

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Solubilization: Dissolve 1.49 g of 4-dimethylaminobenzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 2.2 mL of acetone (3 equivalents). Note: Excess acetone minimizes the probability of the second alpha-proton reacting, which would form the bis-chalcone.

  • Catalysis: Place the flask in an ice bath (

    
    ). Add 5 mL of 10% NaOH dropwise while stirring magnetically.
    
  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. The solution will turn deep yellow/orange.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of dilute HCl (to neutralize the base). A yellow precipitate will form immediately.

  • Filtration: Filter the crude solid using a Buchner funnel and wash with cold water (

    
    ) until the filtrate pH is neutral.
    
  • Recrystallization (Purification): Recrystallize from hot ethanol. Dissolve the solid in minimum boiling ethanol, filter while hot to remove insoluble impurities, and cool slowly to

    
    .
    

Validation Checkpoint:

  • Melting Point: Target range

    
     [1].[1][2]
    
  • TLC: Run on silica gel (Hexane:Ethyl Acetate 7:3). A single spot confirms purity.

Protocol B: Single Crystal Growth

Objective: Grow optical-quality single crystals suitable for laser irradiation. Method: Slow Evaporation Solution Growth (SEST).

  • Saturation: Prepare a saturated solution of purified DMAP-Enone in acetone at

    
    .
    
  • Filtration: Filter the solution through a 0.2

    
     PTFE syringe filter into a clean borosilicate beaker.
    
  • Growth: Cover the beaker with perforated parafilm to control evaporation rate. Place in a constant temperature bath (CTB) at

    
    .
    
  • Harvesting: After 15–20 days, harvest yellow, transparent crystals. Wash briefly with n-hexane to remove surface solvent.

Protocol C: NLO Characterization (Z-Scan Technique)

Objective: Determine the nonlinear refractive index (


) and nonlinear absorption coefficient (

). Principle: The Z-scan technique translates the sample through the focal point of a Gaussian laser beam.[3] The variation in transmitted intensity relates directly to the nonlinear phase shift.
Experimental Setup Configuration
  • Laser Source: Nd:YAG Laser (532 nm, frequency-doubled).

  • Pulse Width: 7 ns (Nanosecond regime is standard for thermal/electronic nonlinearity).

  • Focal Length: 15 cm lens.

  • Detector: Photodiode connected to a digital oscilloscope.

Diagram 2: Z-Scan Experimental Workflow

ZScan_Setup Laser Nd:YAG Laser (532 nm) Attenuator Attenuator Laser->Attenuator Lens Focusing Lens (f=15cm) Attenuator->Lens Sample Sample Translation (-Z to +Z) Lens->Sample Splitter Beam Splitter Sample->Splitter Aperture Closed Aperture (Refraction) Splitter->Aperture Path A Detector_Open Detector 2 (Open/Absorption) Splitter->Detector_Open Path B Detector_Closed Detector 1 (Closed) Aperture->Detector_Closed

Figure 2: Dual-arm Z-scan setup. Path A (Closed Aperture) measures nonlinear refraction (


). Path B (Open Aperture) measures nonlinear absorption (

).
Measurement Procedure
  • Sample Prep: Dissolve DMAP-Enone in DMF (Dimethylformamide) at

    
     concentration. Place in a 1 mm quartz cuvette.
    
  • Open Aperture Scan: Remove the aperture before Detector 1. Translate the sample from

    
     to 
    
    
    
    (through the focus).
    • Observation: A symmetric dip in transmission at

      
       indicates Reverse Saturable Absorption (RSA).
      
  • Closed Aperture Scan: Place an aperture (

    
     transmission) before Detector 1. Repeat the scan.
    
    • Observation: A peak-valley signature indicates a negative nonlinearity (self-defocusing), common in thermal organic systems.

  • Data Processing: Normalize the closed aperture data by dividing it by the open aperture data to isolate the refractive nonlinearity.

Data Analysis & Interpretation

The following table summarizes typical NLO parameters for DMAP-Enone derived from Z-scan data (at 532 nm, ns regime) [2][3].

ParameterSymbolTypical ValueUnitSignificance
Linear Absorption Coeff.



Linear transparency limit.
Nonlinear Refractive Index



Indicates self-defocusing strength.
Nonlinear Absorption Coeff.



Efficiency of two-photon absorption (TPA).
3rd Order Susceptibility



Overall NLO figure of merit.
SHG Efficiency


-Relative efficiency vs. standard Urea.

Interpretation:

  • High

    
    :  The value in the range of 
    
    
    
    esu is significantly higher than standard inorganic materials (like silica), validating the efficacy of the D-
    
    
    -A design.
  • Negative

    
    :  The negative sign implies the material acts as a concave lens under high intensity, useful for optical limiting applications (sensor protection).
    

References

  • Claisen-Schmidt Synthesis & Properties

    • ResearchGate.[4] Claisen-Schmidt Condensation: An Interdisciplinary Journey in the Organic Synthesis Laboratory. Retrieved from

  • Z-Scan Theory & Protocol

    • Sheik-Bahae, M., et al. (1990). Sensitive Measurement of Optical Nonlinearities Using a Single Beam. IEEE Journal of Quantum Electronics. Retrieved from (Note: Canonical reference for Z-scan).

  • NLO Properties of Chalcones

    • Ravindra, H. J., et al. Crystal growth and characterization of new nonlinear optical chalcone derivative. Retrieved from

  • Kurtz-Perry Powder Technique

    • AIP Publishing. Second-harmonic generation in dry powders: A simple experimental method. Retrieved from

Sources

Synthesis of heterocyclic compounds from chalcone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged scaffold" in medicinal chemistry due to their unique electronic architecture. Possessing both an electrophilic


-unsaturated carbonyl system and nucleophilic potential, they serve as versatile synthons for constructing nitrogen and oxygen-containing heterocycles.

This guide details the transformation of chalcones into three critical heterocyclic classes: Pyrazolines, Isoxazoles, and Pyrimidines . Unlike standard textbook procedures, these protocols focus on mechanistic control , yield optimization , and green chemistry adaptations (Microwave/Ultrasound) to support high-throughput drug discovery.

Mechanistic Architecture

The reactivity of chalcones is governed by the "Michael Acceptor" motif. Nucleophiles (hydrazines, hydroxylamine, urea) can attack either the carbonyl carbon (1,2-addition) or the


-carbon (1,4-Michael addition). Controlling this regioselectivity is the key to successful heterocyclic synthesis.
Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from a single chalcone precursor.

Chalcone_Pathways Chalcone Chalcone Scaffold (α,β-unsaturated ketone) Hydrazine Hydrazines (NH2-NH-R) Chalcone->Hydrazine + Acid/Base Hydroxylamine Hydroxylamine (NH2-OH) Chalcone->Hydroxylamine + Base (Reflux) Urea Urea/Guanidine (NH2-C(X)-NH2) Chalcone->Urea + KOH/EtOH Pyrazoline 2-Pyrazolines (5-membered N-N) Hydrazine->Pyrazoline Cyclocondensation Isoxazole Isoxazoles (5-membered N-O) Hydroxylamine->Isoxazole 1,4-Addn + Cyclization Pyrimidine Pyrimidines (6-membered N-N) Urea->Pyrimidine Michael Addn + Cyclization

Caption: Divergent synthesis pathways from Chalcone precursors to bio-active heterocycles.

Protocol A: Synthesis of 2-Pyrazolines

Target: 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives. Mechanism: Cyclocondensation via hydrazone intermediate. Critical Insight: Acid catalysis (Acetic Acid) is preferred over basic conditions for phenylhydrazines to prevent side reactions and stabilize the carbocation intermediate [1].

Materials:
  • Chalcone derivative (10 mmol)[1]

  • Hydrazine Hydrate (99%) or Phenylhydrazine (20 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (Absolute)[2]

Step-by-Step Methodology:
  • Solubilization: Dissolve 10 mmol of the specific chalcone in 20 mL of glacial acetic acid in a round-bottom flask.

    • Note: If solubility is poor, add minimal ethanol, but maintain high acid concentration to drive protonation of the carbonyl oxygen.

  • Reagent Addition: Add 20 mmol (2 eq) of hydrazine hydrate or phenylhydrazine dropwise to control exotherm.

  • Reflux: Heat the mixture to reflux (110-120°C) for 4–8 hours.

    • Monitoring: Check TLC every hour (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot and the appearance of a fluorescent spot under UV (Pyrazolines often fluoresce blue/green).

  • Quenching: Cool the reaction mixture to room temperature and pour into 100g of crushed ice with vigorous stirring.

  • Isolation: A solid precipitate will form. Filter under vacuum and wash with cold water (3 x 20 mL) to remove excess acid.

  • Purification: Recrystallize from ethanol.

Validation Criteria:
  • IR Spectroscopy: Disappearance of the sharp carbonyl (C=O) peak at ~1660 cm⁻¹. Appearance of C=N stretch at ~1590–1615 cm⁻¹ [2].[3]

  • Yield Expectation: 75–88% (Conventional).

Protocol B: Synthesis of Isoxazoles

Target: 3,5-Diphenylisoxazole derivatives. Mechanism: 1,4-Michael addition of hydroxylamine followed by intramolecular dehydration. Critical Insight: The use of Sodium Acetate acts as a buffer and weak base to liberate free hydroxylamine from its hydrochloride salt in situ, preventing immediate 1,2-addition (oxime formation) which can stall cyclization [3].

Materials:
  • Chalcone derivative (10 mmol)[1]

  • Hydroxylamine Hydrochloride (15 mmol)[1]

  • Sodium Acetate (15 mmol)

  • Ethanol (30 mL)

Step-by-Step Methodology:
  • Preparation: In a 100 mL flask, mix hydroxylamine hydrochloride (1.04 g) and sodium acetate (1.23 g) in 10 mL of water.

  • Addition: Add the chalcone (dissolved in 20 mL ethanol) to the aqueous mixture.

  • Reflux: Reflux for 6–12 hours.

    • Optimization: For electron-poor chalcones (e.g., nitro-substituted), reaction times may decrease to 4 hours.

  • Work-up: Concentrate the solvent to 50% volume under reduced pressure. Pour into ice water.

  • Neutralization: If the pH is acidic, neutralize with 10% NaHCO₃ solution to precipitate the product.

  • Purification: Recrystallize from methanol/water (9:1).

Protocol C: Synthesis of Pyrimidines

Target: 4,6-Diphenylpyrimidin-2-amine (or -one/thione). Mechanism: Base-catalyzed condensation with Guanidine, Urea, or Thiourea. Critical Insight: This reaction requires a strong base (KOH/NaOH) to deprotonate the urea/guanidine, increasing its nucleophilicity for the initial Michael attack [4].

Materials:
  • Chalcone derivative (0.01 mol)[4][5]

  • Guanidine Hydrochloride or Urea (0.01 mol)

  • Potassium Hydroxide (KOH) (0.02 mol)

  • Ethanol (20 mL)

Step-by-Step Methodology:
  • Base Activation: Dissolve KOH in ethanol. Add the Urea/Guanidine and stir for 10 mins to generate the free base species.

  • Condensation: Add the chalcone to the mixture.

  • Reaction (Choose One):

    • Method A (Conventional): Reflux for 8–12 hours.

    • Method B (Microwave - Green): Irradiate at 210W for 7–10 minutes [5].

  • Work-up: Pour the reaction mixture into crushed ice. Neutralize with dilute HCl (dropwise) to precipitate the pyrimidine.

  • Purification: Recrystallize from rectified spirit (95% Ethanol).

Comparative Data & Green Chemistry Optimization

The following table compares conventional reflux methods against Microwave-Assisted Organic Synthesis (MAOS) for these protocols. MAOS significantly reduces energy consumption and reaction time.

HeterocyclePrecursorMethodTimeYield (%)Atom Economy
Pyrazoline Chalcone + Ph-NHNH₂Reflux (AcOH)6 hrs72%Moderate
Pyrazoline Chalcone + Ph-NHNH₂Microwave (PEG-400) 8 min 89% High
Isoxazole Chalcone + NH₂OHReflux (EtOH)8 hrs68%Moderate
Isoxazole Chalcone + NH₂OHUltrasound (EtOH) 45 min 82% High
Pyrimidine Chalcone + UreaReflux (KOH)10 hrs65%Low
Pyrimidine Chalcone + UreaMicrowave (Solvent-free) 5 min 85% Very High

Data aggregated from comparative studies [5][6].

Experimental Workflow Diagram

Workflow Start Start: Chalcone Precursor Selection Select Heterocycle Target Start->Selection Path1 Reagent: Hydrazine + Acid Selection->Path1 Pyrazoline Path2 Reagent: NH2OH + NaOAc Selection->Path2 Isoxazole Path3 Reagent: Urea/Guanidine + KOH Selection->Path3 Pyrimidine React1 Reflux 4-8h OR MW 10min Path1->React1 Monitor1 TLC: Check C=O loss React1->Monitor1 Quench Quench: Pour into Crushed Ice Monitor1->Quench React2 Reflux 6-12h OR Ultrasound Path2->React2 React2->Quench React3 Reflux 10h OR MW 5min Path3->React3 React3->Quench Filter Filtration & Washing Quench->Filter Recryst Recrystallization (EtOH/MeOH) Filter->Recryst Validation Validation: IR, NMR, MP Recryst->Validation

Caption: Unified experimental workflow for heterocyclic synthesis from chalcones.

References

  • UMMADA. (2019). Synthesis of Chalcone and Pyrazoline Derivatives with Acetophenone and Veratraldehyde as Precursors. Link

  • International Journal of Engineering Research & Technology (IJERT). (2019). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. Link

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Link

  • National Institutes of Health (NIH). (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Link

  • International Journal of Research in Engineering and Science (IJRES). (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Link

  • BenchChem. (2025).[6][7] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Link

Sources

Application Note: Precision Synthesis of Chalcones via Wittig Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

While the Claisen-Schmidt (Aldol) condensation is the traditional route to chalcones (1,3-diaryl-2-propen-1-ones), it often suffers from reversibility, side reactions (Cannizzaro), and poor tolerance for acid-sensitive functionalities. The Wittig reaction offers a robust, irreversible alternative that operates under neutral or mild basic conditions, providing superior regiocontrol.

This guide details the synthesis of chalcones using stabilized phosphonium ylides . Unlike non-stabilized variants, these reagents are air-stable and yield the thermodynamically favored (


)-isomer  with >95% selectivity. We present two validated workflows: a high-throughput Mechanochemical (Solvent-Free)  protocol and a scalable Aqueous/Biphasic  protocol.

Mechanistic Insight: The "E" Selectivity Engine

The synthesis of chalcones utilizes a carbonyl-stabilized ylide (phosphorane). The resonance delocalization of the ylide's anionic carbon into the adjacent carbonyl group reduces reactivity but enhances stereoselectivity.

Thermodynamic Control
  • Reversibility: The formation of the intermediate oxaphosphetane is reversible for stabilized ylides.[1][2]

  • Equilibration: The syn-oxaphosphetane (leading to

    
    ) suffers from steric repulsion between the large phosphonium group and the aldehyde substituent. It reverts to the starting materials or equilibrates to the more stable anti-oxaphosphetane.[1]
    
  • Elimination: The anti-oxaphosphetane undergoes irreversible cycloreversion to yield the (

    
    )-chalcone  and triphenylphosphine oxide (TPPO).
    

WittigMechanism Ylide Stabilized Ylide (Ph3P=CH-CO-Ar) Betaine Betaine / Oxaphosphetane (Equilibrium) Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde (Ar'-CHO) Aldehyde->Betaine Nucleophilic Attack Syn Syn-Oxaphosphetane (Steric Clash) Betaine->Syn Kinetic Anti Anti-Oxaphosphetane (Thermodynamic Favored) Betaine->Anti Thermodynamic Syn->Betaine Reversible Product (E)-Chalcone Anti->Product Irreversible Cycloreversion TPPO TPPO Byproduct Anti->TPPO

Figure 1: Mechanistic pathway highlighting the thermodynamic equilibration that enforces (E)-selectivity in stabilized ylides.

Experimental Protocols

Pre-requisite: Ylide Preparation

Note: Many stabilized ylides are commercially available. If synthesizing in-house:

  • React

    
    -bromoacetophenone with Triphenylphosphine (
    
    
    
    ) in Toluene (Reflux, 4h).
  • Filter the resulting phosphonium salt.

  • Treat salt with dilute NaOH or

    
     in DCM/Water to generate the free ylide.
    
Protocol A: Mechanochemical Synthesis (Green/High-Throughput)

Best for: Rapid screening, small-scale libraries, and minimizing solvent waste.

Materials:

  • Stabilized Ylide (e.g., (Benzoylmethylene)triphenylphosphorane)

  • Substituted Benzaldehyde (1.0 equiv)[3][4]

  • Mortar and Pestle (Agate preferred) or Ball Mill

Procedure:

  • Weighing: Place 1.0 mmol of aldehyde and 1.2 mmol of stabilized ylide into the mortar.

  • Activation: (Optional) Add 1 drop of ethanol or water to act as a liquid assisted grinding (LAG) agent.

  • Grinding: Grind vigorously for 10–20 minutes. The mixture will transition from a powder to a sticky paste (eutectic melt) and back to a solid as the reaction proceeds.

  • Monitoring: Spot a small amount of the solid dissolved in DCM onto a TLC plate.

  • Workup: Wash the solid crude with cold ethanol (chalcones are often sparingly soluble in cold EtOH, while impurities may dissolve) or proceed directly to TPPO removal (Section 4).

Protocol B: Aqueous/Biphasic Synthesis (Scalable)

Best for: Large-scale synthesis (grams to kilos), heat-sensitive substrates.

Materials:

  • Phosphonium Salt (Precursor)[5][6]

  • Aldehyde[3][5][6][7][8][9]

  • Surfactant (SDS or CTAB - optional but recommended for rate acceleration)

  • Base: 10% Aqueous NaOH

Procedure:

  • Suspension: Suspend the phosphonium salt (1.2 equiv) and aldehyde (1.0 equiv) in water (concentration ~0.5 M).

  • Initiation: Add aqueous NaOH dropwise while stirring vigorously.

  • Reaction: Stir at Room Temperature (RT) for 2–6 hours. The ylide forms in situ and reacts immediately.

  • Observation: The product usually precipitates out of the aqueous phase as a yellow/orange solid.

  • Isolation: Filter the solid precipitate. Wash with copious water to remove inorganic salts.

Purification Strategy: The TPPO Problem

Triphenylphosphine oxide (TPPO) is the notorious byproduct of Wittig reactions.[10] It is difficult to remove via standard crystallization.

MethodMechanismProcedureSuitability
ZnCl₂ Complexation Lewis Acid PrecipitationDissolve crude in EtOH/Et₂O. Add 2.0 equiv

. Stir 1h. Filter the insoluble

complex.
Best for non-polar chalcones.
Silica Plug Polarity FiltrationDissolve crude in minimal DCM/Hexane (1:1). Pass through a short pad of Silica. Elute with Hexane/EtOAc (9:1). TPPO stays on silica.General purpose.
Cold EtOH Wash Solubility DifferenceTriturate crude solid with ice-cold Ethanol. Filter.Only if product is highly insoluble in EtOH.

Quality Control & Validation

Self-Validating Checkpoints:

  • TLC: Chalcones are UV-active (strong absorbance). TPPO stays at the baseline in non-polar solvents (e.g., 10% EtOAc/Hexane).

  • Melting Point: Sharp melting points indicate high purity; broad ranges suggest TPPO contamination.

NMR Characterization (The "E" Signature): The coupling constant (


) of the vinylic protons is the definitive proof of stereochemistry.
  • (

    
    )-Chalcone:  Doublet at 
    
    
    
    7.5–8.0 ppm with
    
    
    .
  • (

    
    )-Chalcone:  Doublet with 
    
    
    
    (Rare with stabilized ylides).

Workflow Start Start: Substrate Selection Choice Select Protocol Start->Choice Mech Protocol A: Mechanochemical (Solvent-Free) Choice->Mech Small Scale / Green Aq Protocol B: Aqueous Biphasic (In-situ Ylide) Choice->Aq Scale-up / Heat Sensitive Monitor Monitor: TLC / Color Change Mech->Monitor Aq->Monitor Purify Purification Decision Monitor->Purify ZnCl2 ZnCl2 Precipitation (Remove TPPO) Purify->ZnCl2 Method A Silica Silica Plug Filtration (Remove TPPO) Purify->Silica Method B Validation Validation: 1H NMR (Confirm J = 15-16 Hz) ZnCl2->Validation Silica->Validation

Figure 2: Decision tree for protocol selection and downstream processing.

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[11] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Donaire-Arias, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Molbank, 2023(4), M1744. Link

  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Link

  • Vyvyan, J. R., et al. (2002). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education, 98(7), 2448–2454. Link

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Chalcone Synthesis via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Synthesis Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Welcome to the Chalcone Synthesis Technical Support Hub. This guide is not a textbook; it is a diagnostic interface designed to resolve specific failure modes in the Claisen-Schmidt condensation between acetophenones and benzaldehydes.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Start: Analyze Reaction Outcome CheckTLC 1. Check TLC/NMR Start->CheckTLC AldehydeGone Aldehyde Consumed? CheckTLC->AldehydeGone YieldLow Issue: Low Yield (No Product) AldehydeGone->YieldLow Yes, but no Chalcone NewSpot New Spot Present? AldehydeGone->NewSpot Yes, Product Visible Cannizzaro Diagnosis: Cannizzaro Reaction (Aldehyde Disproportionation) YieldLow->Cannizzaro SpotPolar Spot is More Polar than Expected Product? NewSpot->SpotPolar Single Impurity SpotNonPolar Multiple Spots/Oligomers? NewSpot->SpotNonPolar Complex Mixture Intermed Diagnosis: Incomplete Dehydration (β-Hydroxy Ketone Trap) SpotPolar->Intermed Yes (Sticky Solid) Michael Diagnosis: Michael Addition (Oligomerization) SpotNonPolar->Michael Aliphatic Signals in NMR

Figure 1: Diagnostic decision tree for identifying primary side-reactions in base-catalyzed aldol condensations.

Part 2: Troubleshooting Modules

Issue 1: The "Disappearing Aldehyde" (Cannizzaro Competition)

Symptom: Your benzaldehyde starting material is consumed (disappears on TLC), but the yield of the chalcone is negligible. Root Cause: The Cannizzaro Reaction .[1][2] In the presence of strong bases (e.g., 40% NaOH), non-enolizable aldehydes (like benzaldehyde) undergo disproportionation into a carboxylic acid and an alcohol rather than condensing with the ketone [1].

Mechanistic Insight: The hydroxide ion attacks the aldehyde carbonyl harder and faster than the ketone enolate can. This is a kinetics issue.

Corrective Protocol:

  • Reduce Base Concentration: Switch from 40% NaOH to 10% NaOH or KOH.

  • Change the Base: Switch to Lithium Hydroxide (LiOH) . Li+ acts as a Lewis acid, coordinating with the carbonyl oxygen of the aldehyde, making it more electrophilic specifically for the enolate attack, while being less basic than K+ or Na+ [2].

  • Solvent-Free Grinding: Eliminate the solvent. Grind the aldehyde, ketone, and solid NaOH in a mortar. This reduces the mobility of the hydroxide ion, favoring the bimolecular condensation over the disproportionation [3].

Issue 2: The "Sticky" Intermediate (Incomplete Dehydration)

Symptom: The product is an oil or a sticky gum that refuses to crystallize. NMR shows a lack of the characteristic alkene doublets (


 Hz) and presence of a hydroxyl peak.
Root Cause:  The reaction has stalled at the 

-hydroxy ketone
stage. The elimination of water (E1cB mechanism) is the rate-determining step and often requires a higher activation energy than the initial addition [4].

Mechanistic Insight: Base-catalyzed dehydration requires the formation of an enolate intermediate which then expels the poor leaving group (-OH). If the temperature is too low, the system rests at the aldol adduct.

Corrective Protocol:

  • Thermal Push: Reflux the reaction mixture for an additional 2 hours.

  • Acidic Workup (The "Force" Method):

    • Neutralize the reaction mixture with dilute HCl.

    • If the solid remains sticky, dissolve the crude material in ethanol with a catalytic amount of p-toluenesulfonic acid (pTSA) or concentrated H2SO4 and reflux for 30 minutes. Acid-catalyzed dehydration (E1/E2) is often faster than base-catalyzed elimination for these substrates [5].

Issue 3: Purity Drift (Michael Addition)

Symptom: Yield is high, but the melting point is broad. NMR shows complex multiplets in the aliphatic region (3.0–5.0 ppm).[3] Root Cause: Michael Addition . The chalcone product itself is an electrophile (


-unsaturated ketone). Excess enolate (from the starting acetophenone) attacks the chalcone, forming a 1,5-dicarbonyl dimer [6].

Mechanistic Insight: This is a "runaway" reaction caused by high local concentrations of the enolate relative to the aldehyde.

Corrective Protocol:

  • Stoichiometry Control: Never use excess acetophenone. Use a strict 1:1 molar ratio or a slight excess of the aldehyde (1.1 equiv).

  • Quench Timing: Do not let the reaction stir overnight "just to be safe." Monitor by TLC and quench immediately upon consumption of the limiting reagent.

  • Temperature: Perform the reaction at 0–5°C initially. Michael addition has a higher activation energy than the Claisen-Schmidt condensation; keeping it cold kinetically inhibits the side reaction [1].

Part 3: Standardized Optimization Data

The following table summarizes the impact of catalyst choice on side-reaction prevalence.

Catalyst SystemPrimary RiskDehydration EfficiencyRecommended For
NaOH / EtOH (40%) Cannizzaro (High)ExcellentSimple, unhindered substrates
LiOH / MeOH (Catalytic) LowGoodSensitive aldehydes; Preventing Cannizzaro [2]
HCl (Gas) / EtOH Acid-catalyzed PolymerizationExcellentSubstrates unstable in base
Solvent-Free (Grinding) Thermal degradationVariable (often requires acid wash)Green chemistry; Cannizzaro suppression [3]

Part 4: Validated Protocol (The LiOH Method)

This protocol is recommended to minimize both Cannizzaro and Michael addition side reactions.

Reagents:

  • Acetophenone derivative (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)[4]

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (0.5 mmol)

  • Ethanol (5 mL)

Workflow:

  • Dissolution: Dissolve the acetophenone and benzaldehyde in ethanol in a round-bottom flask.

  • Catalysis: Add solid LiOH·H2O in one portion.

  • Agitation: Stir vigorously at room temperature (20–25°C). Do not heat initially.

  • Monitoring: Check TLC at 15 minutes. If the intermediate (

    
    -hydroxy ketone) persists after 2 hours, raise temperature to 40°C.
    
  • Quench: Pour the mixture into 20 mL of crushed ice/water containing 1 mL of 1M HCl.

    • Why HCl? It neutralizes the base immediately, stopping Michael addition, and catalyzes the final dehydration of any remaining intermediate.

  • Isolation: Filter the precipitate. Wash with cold water (3x) and cold ethanol (1x).

Part 5: References

  • BenchChem. (2025). Preventing Michael addition side reaction in chalcone synthesis. Retrieved from

  • National Institutes of Health (NIH). (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from

  • Calixto, S., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Retrieved from

  • Chemistry LibreTexts. (2023). Dehydration of Aldol Products: Synthesis of Enones. Retrieved from

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from

  • University of Siena. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures. Retrieved from

Sources

Removal of unreacted benzaldehyde from the reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzaldehyde Remediation Protocols

Mission Statement: This guide is designed for purification specialists and synthetic chemists encountering persistent benzaldehyde contamination in reaction mixtures.[1] Benzaldehyde (bp 178°C) is notoriously difficult to remove via standard evaporation due to its high boiling point and propensity to co-elute with products during chromatography.[1] This support module prioritizes chemical scavenging and phase-switching techniques over physical separation.[1]

Module 1: The Bisulfite Wash (Gold Standard)

Status: Recommended for >90% of cases where the product is stable to mild aqueous conditions.

The Mechanism: Sodium bisulfite (


) acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. This converts the lipophilic aldehyde into a water-soluble sulfonate adduct (a salt), allowing it to be partitioned into the aqueous layer while your product remains in the organic layer.[2][3]

Protocol:

  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are ideal; Dichloromethane is acceptable but requires careful phase identification).

  • Reagent: Prepare a saturated aqueous solution of sodium bisulfite (

    
    ).
    
  • The Wash: Add the bisulfite solution to the separatory funnel.[1][3][4]

    • Ratio: Use approximately 1-2 mL of saturated bisulfite per mmol of expected benzaldehyde.[1]

  • Agitation (Critical): Shake vigorously for at least 2-3 minutes.

    • Why? The reaction occurs at the biphasic interface.[1] Insufficient shaking is the #1 cause of failure.[1]

  • Separation: Drain the aqueous layer (contains the benzaldehyde adduct).[1]

  • Repeat: Perform a second wash with fresh bisulfite solution to ensure quantitative removal.[1]

  • Final Rinse: Wash the organic layer with water or brine to remove residual salts before drying over

    
    .
    

Troubleshooting Q&A:

  • Q: I formed a stubborn emulsion. How do I break it?

    • A: Bisulfite adducts can act as surfactants.[1] Add a small amount of brine (saturated NaCl) or Methanol to the mixture.[1] If that fails, filter the entire biphasic mixture through a pad of Celite; the solid particulates stabilizing the emulsion will be removed.

  • Q: My product is an aldehyde/ketone. Can I still use this?

    • A: No. Bisulfite is general for unhindered aldehydes and some cyclic ketones.[1][2] It will strip your product.[1] In this case, proceed to Module 4 (Chromatography) .

  • Q: I smell sulfur dioxide (

    
    ). Is this normal? 
    
    • A: Yes. In acidic environments, bisulfite releases

      
       gas.[1] Ensure you vent the separatory funnel frequently to prevent pressure buildup.[1]
      

Workflow Visualization:

BisulfiteWash cluster_check Validation Start Crude Mixture (Product + PhCHO) Solvent Dissolve in Et2O/EtOAc Start->Solvent AddBisulfite Add Sat. NaHSO3 (Nucleophilic Attack) Solvent->AddBisulfite Shake Vigorous Agitation (2-3 Mins) AddBisulfite->Shake PhaseSep Phase Separation Shake->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer  Top Layer AqLayer Aqueous Layer (PhCHO-Bisulfite Adduct) PhaseSep->AqLayer  Bottom Layer TLC Check TLC (No UV spot @ low Rf) OrgLayer->TLC

Caption: Logical flow for the chemical removal of benzaldehyde via bisulfite adduct formation.

Module 2: Scavenger Resins (High-Throughput/MedChem)

Status: Recommended for small-scale (<100 mg) or high-value late-stage intermediates.[1]

The Technology: Polymer-supported reagents (Solid Phase Extraction) utilize a resin bead functionalized with a reactive amine (usually a hydrazine or benzylamine).[1] The benzaldehyde binds covalently to the bead, which is then removed via simple filtration.

Recommended Resins:

  • PS-TsNHNH2 (Polystyrene Sulfonyl Hydrazide): Forms a stable hydrazone.[1]

  • Trisamine Resin: General scavenger for electrophiles.[1]

Protocol:

  • Stoichiometry: Add 3-5 equivalents of resin relative to the estimated benzaldehyde content.[1]

  • Solvent: Dissolve crude in DCM, THF, or DMF (Resins need to swell to expose active sites).[1]

  • Incubation: Shake or stir gently for 1-4 hours at room temperature.

    • Tip: Do not use magnetic stir bars with resins as they grind the beads; use an orbital shaker.[1]

  • Filtration: Filter through a fritted syringe or funnel.[1] The filtrate contains your pure product.[1]

Comparison Table: Scavenging vs. Washing

FeatureBisulfite WashScavenger Resin
Scale Gram to KilogramMilligram to Gram
Cost NegligibleHigh (

$)
Speed 15 Minutes1-4 Hours
Selectivity High (Aldehydes)High (Electrophiles)
Waste Aqueous Salt WasteSolid Polymer Waste

Module 3: The "Girard's Reagent" Method

Status: Recommended when the product is water-soluble (preventing aqueous washes) or acid-sensitive.[5]

Concept: Girard's Reagent T (Trimethylaminoacetohydrazide chloride) reacts with benzaldehyde to form a water-soluble hydrazone.[1] Unlike the bisulfite adduct, this reaction is often faster and works well in alcoholic solvents.

Protocol:

  • Add Girard's Reagent T (1.5 equiv relative to benzaldehyde) to the reaction mixture (usually in Ethanol/Methanol).[1]

  • Add 10% Acetic Acid (catalyst).[1][6] Reflux for 30-60 minutes.[1]

  • Cool and pour into water.

  • Extract with non-polar solvent (Ether/DCM).[1]

    • Result: The Benzaldehyde-Girard derivative stays in the water; your non-polar product extracts into the organic layer.[1]

Module 4: Chromatography Troubleshooting

Status: Last resort when chemical methods fail.[1]

The Issue: Benzaldehyde trails on silica gel and is UV-active, often obscuring product spots.

Optimization Strategies:

  • Stationary Phase: Switch from Silica to Amine-functionalized Silica .[1] The amine groups on the silica will interact with the benzaldehyde (hydrogen bonding/transient imine formation), retarding its elution significantly while your product passes through.

  • Eluent Modifier: Avoid acidic modifiers. Use neutral systems.

  • Visualization: Do not rely solely on UV (254 nm).[1] Use 2,4-DNP stain (Dinitrophenylhydrazine).[1] Benzaldehyde stains instantly yellow/orange/red.[1] If your product does not stain, you can distinguish the spots easily.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. Purification of Aldehydes via Bisulfite Adducts.[1][3][7][8] (Search: "Bisulfite").[1]

  • Biotage. Isolate-Renovate-Purify: Scavenger Resin Handbook.[1] (Specific protocols for PS-TsNHNH2).[1]

  • Sigma-Aldrich. Girard's Reagent T Product Information & Application Notes.[1].[1]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Purification of Reaction Mixtures. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 158-160.[1]

Sources

Avoiding Cannizzaro reaction as a side product in chalcone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Cannizzaro Disproportionation during Claisen-Schmidt Condensation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: Is Cannizzaro Your Problem?

Before optimizing, confirm that the side reaction is indeed Cannizzaro disproportionation. This reaction consumes your aldehyde starting material, producing an alcohol (benzyl alcohol derivative) and a carboxylic acid (benzoic acid derivative), drastically reducing the yield of the desired


-unsaturated ketone (chalcone).
Diagnostic Flowchart

The following logic tree helps identify if the Cannizzaro pathway is outcompeting the Claisen-Schmidt condensation.

Cannizzaro_Diagnosis Start Symptom: Low Chalcone Yield Check_Aldehyde Is unreacted Aldehyde present? Start->Check_Aldehyde Check_Alcohol Is Benzyl Alcohol (derivative) detected (TLC/GC/NMR)? Check_Aldehyde->Check_Alcohol No/Low Diagnosis_Other Investigate Other Causes (Polymerization, incomplete enolization) Check_Aldehyde->Diagnosis_Other Yes (Stalled Reaction) Check_Acid Is Benzoic Acid (derivative) detected in aqueous workup? Check_Alcohol->Check_Acid Yes Check_Alcohol->Diagnosis_Other No Diagnosis_Cann CONFIRMED: Cannizzaro Reaction (Competes with Enolate Attack) Check_Acid->Diagnosis_Cann Yes Check_Acid->Diagnosis_Other No

Figure 1: Diagnostic logic to distinguish Cannizzaro side-products from general reaction failure.

Technical Analysis: The Mechanistic Conflict

The synthesis of chalcones via Claisen-Schmidt condensation relies on a delicate competition between two pathways. Both pathways utilize the same reagents (Base + Non-enolizable Aldehyde), but the order of events differs.

The Fork in the Road
  • Path A (Desired - Claisen-Schmidt): The base deprotonates the ketone to form an enolate . This enolate acts as a nucleophile and attacks the aldehyde.[1]

  • Path B (Undesired - Cannizzaro): The base attacks the aldehyde directly to form a tetrahedral intermediate. If no enolate is present to intercept the aldehyde, this intermediate transfers a hydride to another aldehyde molecule.

Key Insight: Cannizzaro is generally second-order with respect to the aldehyde (requires two aldehyde molecules). Therefore, keeping the instantaneous concentration of free aldehyde low relative to the enolate is the primary control strategy.

Reaction_Pathways Base Base (OH-) Ketone Acetophenone (Ketone) Base->Ketone Deprotonation Aldehyde Benzaldehyde (Aldehyde) Base->Aldehyde Direct Attack Enolate Enolate Ion (Nucleophile) Ketone->Enolate Tetrahedral Tetrahedral Intermediate (Alkoxide) Aldehyde->Tetrahedral Chalcone Chalcone (Product) Aldehyde->Chalcone Cannizzaro Benzyl Alcohol + Benzoic Acid (Side Products) Aldehyde->Cannizzaro Enolate->Aldehyde Fast Attack (Kinetic) Tetrahedral->Aldehyde Hydride Shift (Requires 2nd Aldehyde)

Figure 2: Mechanistic divergence. Path A (Green) requires Enolate. Path B (Red) requires excess Aldehyde + Base.

Critical Control Parameters

To suppress Path B (Cannizzaro), you must manipulate the reaction environment to favor Enolate formation and attack.

ParameterRecommendationScientific Rationale
Order of Addition Reverse Addition Crucial: Add the Aldehyde slowly to a pre-stirred mixture of Ketone + Base. This ensures [Enolate] >> [Aldehyde], making the Claisen-Schmidt rate (

) faster than Cannizzaro (

).
Base Concentration Catalytic to Stoichiometric (1:1) Excessive base concentration increases the likelihood of dianion formation, which accelerates Cannizzaro. Avoid large excesses of hydroxide.
Solvent Choice Ethanol/Water or Solvent-Free Ethanol/Water (approx 1:1) is standard. Solvent-free (Grinding) is a modern alternative that often suppresses Cannizzaro by restricting molecular mobility, favoring the contact between the solid ketone and aldehyde.
Temperature 0°C to Room Temp Cannizzaro often has a higher activation energy (

) than the Aldol condensation. Keeping the reaction cool (

C) kinetically favors the condensation product.

Validated Protocol: Controlled Addition Method

Standard Operating Procedure (SOP) for minimizing disproportionation.

Reagents:

  • Acetophenone (10 mmol)

  • Benzaldehyde (10 mmol)

  • NaOH (10 mmol) or KOH (12 mmol)

  • Ethanol (95%, 15 mL)

  • Water (10 mL)

Step-by-Step Workflow:

  • Enolate Pre-formation: Dissolve the acetophenone (ketone) in the ethanol in a round-bottom flask. Add the NaOH (dissolved in the minimum amount of water) to the ketone solution. Stir vigorously at 0–5°C (ice bath) for 15 minutes.

    Why? This ensures a high concentration of the enolate nucleophile is generated before the aldehyde is introduced.

  • Controlled Addition: Dissolve the benzaldehyde in a small volume of ethanol (2-3 mL). Add this solution dropwise to the stirring enolate mixture over 20–30 minutes.

    Why? Dropwise addition keeps the instantaneous concentration of aldehyde low, statistically preventing two aldehyde molecules from interacting with the base simultaneously (the requirement for Cannizzaro).

  • Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor via TLC.[2] If the aldehyde spot persists but no side products appear, you may gently warm to 40°C, but avoid reflux if possible.

  • Quenching & Isolation: Cool the mixture back to 0°C. The chalcone often precipitates as a yellow solid. Filter and wash with cold water (to remove base and any benzoate salts from trace Cannizzaro) and cold ethanol. Recrystallize from hot ethanol.

Troubleshooting FAQs

Q: I am using a solid aldehyde (e.g., nitrobenzaldehyde) and it's not dissolving well for dropwise addition. A: Do not add it as a solid "dump." This creates localized high concentrations of aldehyde, promoting Cannizzaro. Dissolve the solid aldehyde in a minimal amount of THF or Ethanol before adding it dropwise.

Q: My product is an oil, not a solid. Did the reaction fail? A: Not necessarily. Cannizzaro side products (benzyl alcohol) are liquids and can prevent crystallization.

  • Fix: Perform an aqueous workup. Wash the organic layer with 10% NaHCO

    
     (removes benzoic acid) and then thoroughly with water. Remove solvent.[3] If it remains oily, try triturating with a small amount of cold hexane or methanol to induce crystallization of the chalcone.
    

Q: Can I use a weaker base to avoid Cannizzaro? A: Yes. If NaOH causes too many side reactions, switch to Barium Hydroxide [Ba(OH)


]  or Lithium Hydroxide (LiOH) . These are often milder and have been shown to favor Claisen-Schmidt condensation over Cannizzaro due to chelation effects with the enolate.

Q: Is "Solvent-Free" actually better? A: For many substrates, yes. Grinding the ketone, aldehyde, and solid NaOH with a mortar and pestle for 10-20 minutes can result in quantitative yields. The lack of bulk solvent reduces the mobility required for the bimolecular hydride transfer of the Cannizzaro reaction.

References

  • Claisen-Schmidt Condensation Mechanism & Scope Source: Wikipedia / Organic Chemistry Portal URL:[Link][4]

  • Solvent-Free Claisen and Cannizzaro Reactions Title: Solvent-free Claisen and Cannizzaro reactions Source:[3][5] Tetrahedron / ResearchGate URL:[Link]

  • Cannizzaro Reaction Mechanism Title: Cannizzaro Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link][6][5][7]

Sources

Validation & Comparative

Comparison of solvent-based versus solvent-free methods for chalcone preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as precursors for flavonoids and exhibiting potent anti-inflammatory, anticancer, and anti-infective properties.[1][2][3] The Shift: Traditional synthesis relies on the Claisen-Schmidt condensation in volatile organic solvents (VOCs). However, the "Green Chemistry" paradigm has validated solvent-free mechanochemical methods as superior alternatives, offering higher atom economy, drastically reduced reaction times, and improved yields. Purpose: This guide provides a technical comparison between the conventional ethanol-mediated reflux method and the solvent-free "grindstone" technique, supported by mechanistic insights and experimental protocols.

Mechanistic Underpinnings

Regardless of the medium, the core transformation is the Claisen-Schmidt Condensation . This involves the base-catalyzed aldol condensation of an acetophenone (ketone) with a benzaldehyde (aldehyde), followed by dehydration to form the


-unsaturated ketone system.
Reaction Pathway (DOT Visualization)

The following diagram outlines the base-catalyzed mechanism, highlighting the transition from the enolate intermediate to the final chalcone product.

ClaisenSchmidt Reactants Acetophenone + Benzaldehyde Enolate Enolate Ion (Nucleophile) Reactants->Enolate Deprotonation Base Base Catalyst (OH-) Base->Enolate Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack (C-C Bond Formation) Chalcone Chalcone (α,β-unsaturated ketone) Aldol->Chalcone Dehydration (-H2O) Water H2O (Byproduct) Aldol->Water

Figure 1: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Method A: Conventional Solvent-Based Synthesis

The Standard Approach: This protocol utilizes ethanol or methanol as a solvent to homogenize the reactants, typically requiring thermal energy (reflux) or extended stirring to drive the reaction to completion.

Protocol 1: Ethanol-Reflux Method
  • Reagents: Acetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH (10 mmol), Ethanol (95%, 30 mL).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.4g of NaOH in 5 mL of water and 10 mL of ethanol in a flask.

  • Addition: Add acetophenone (1.2g) to the solution and stir for 15 minutes at room temperature to generate the enolate.

  • Condensation: Add benzaldehyde (1.06g) dropwise.

  • Reaction: Reflux the mixture at 70°C for 3–6 hours (or stir at RT for 12–24 hours).

  • Workup: Pour the reaction mixture into crushed ice/water acidified with dilute HCl.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

Critique:

  • Kinetic Barrier: Solvation shells stabilize the nucleophile, potentially reducing reactivity and necessitating heat.

  • Equilibrium: The reaction is reversible; solvent volume can dilute reactants, slowing the forward reaction.

Method B: Solvent-Free Mechanochemical Synthesis

The Green Approach: Also known as "Grindstone Chemistry," this method relies on the friction and high local concentration of reagents generated by grinding. The solid-state interaction disrupts crystal lattices, allowing molecules to react directly without a solvent mediator.

Protocol 2: Mortar-and-Pestle Grinding Method[4][5]
  • Reagents: Acetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH pellets (solid, 10 mmol).

  • Equipment: Porcelain mortar and pestle.

Step-by-Step Workflow:

  • Mixing: Place acetophenone (1.2g) and benzaldehyde (1.06g) directly into the mortar.

  • Catalyst Addition: Add solid NaOH pellets (0.4g) to the mixture.

  • Initiation: Grind the mixture vigorously. The friction will generate local heat, and the mixture will likely turn into a yellow paste/liquid (eutectic melt) within 1–2 minutes.

  • Completion: Continue grinding for 5–10 minutes . The mixture will solidify into a pale yellow solid as the chalcone forms.

  • Workup: Add cold water to the mortar to wash away the inorganic catalyst.

  • Isolation: Filter the crude solid. Purity is often sufficient to bypass recrystallization, though washing with cold ethanol is recommended.

Critique:

  • Mass Transfer: Grinding creates microscopic "hot spots" and maximizes surface contact between reactants.

  • Thermodynamics: The exothermic nature of the reaction is contained within the solid matrix, driving the dehydration step rapidly.

Comparative Analysis & Data

Workflow Logic Comparison (DOT Visualization)

The following diagram contrasts the complexity and resource intensity of the two workflows.

WorkflowComparison cluster_Solvent Method A: Solvent-Based cluster_Solid Method B: Solvent-Free S1 Dissolve Reactants in Ethanol S2 Reflux/Stir (3-24 Hours) S1->S2 S3 Ice/Acid Quench S2->S3 S4 Filtration & Recrystallization S3->S4 G1 Mix Solids in Mortar G2 Grind (5-10 Minutes) G1->G2 G3 Wash with Water G2->G3 G4 Filtration (High Purity) G3->G4

Figure 2: Operational workflow comparison showing the streamlined nature of the solvent-free protocol.

Performance Metrics Table

The data below summarizes typical results for the synthesis of Chalcone (1,3-diphenyl-2-propen-1-one).

MetricSolvent-Based (Ethanol)Solvent-Free (Grinding)Impact Analysis
Reaction Time 3 – 24 Hours5 – 15 MinutesEfficiency: Solvent-free is >90% faster due to high reactant concentration.
Yield (%) 65 – 80%85 – 98%Productivity: Solid-state minimizes equilibrium reversal and side reactions (e.g., Cannizzaro).
Purity Moderate (Requires Recrystallization)High (Often Analytical Grade)Downstream: Reduced purification steps save time and solvent.
E-Factor High (> 5.0)Low (< 0.5)Sustainability: Solvent-free eliminates the primary source of chemical waste.
Energy Input High (Reflux heating)Low (Ambient/Friction)Cost: Significant reduction in energy consumption.
Scalability High (Standard Industrial Reactors)Low/Moderate (Requires Ball Mills)Limitation: Grinding is difficult to scale to metric tons without specialized mechanochemical reactors.
Technical Discussion
  • Atom Economy & E-Factor: The solvent-based method generates significant waste, primarily the solvent itself which must be distilled or disposed of. The solvent-free method approaches an E-factor of zero (excluding washing water), aligning with the 12 Principles of Green Chemistry.

  • Selectivity: In solution, the basic conditions can sometimes lead to Michael addition of the enolate to the product (forming a dimer). In the solid state, the crystal lattice formation of the product often precipitates it out of the reactive phase, preventing over-reaction and increasing selectivity.

  • Substrate Scope: Solvent-free methods are particularly advantageous for substrates with low solubility in ethanol. However, if the reactants are both high-melting solids that do not form a eutectic melt, the reaction may require a "liquid assisted grinding" (LAG) approach with a catalytic drop of solvent.

Conclusion

For research and early-stage drug development, the Solvent-Free Grinding Method is the superior protocol for synthesizing chalcone libraries. It is faster, cleaner, and higher yielding.[4] The Solvent-Based Method remains relevant primarily for industrial scaling where liquid handling is standard, or for specific substrates that require homogeneous dilution to control highly exothermic reactivity.

References

  • Green synthesis of chalcone derivatives using grinding technique. Advanced Engineering Science. (2022). [Link]

  • Solvent-free synthesis of chalcones using Mg(HSO4)2. Royal Society of Chemistry (RSC) Advances. (2023). [Link]

  • Solvent-Free Synthesis of Chalcones. Journal of Chemical Education. (2004). [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry. (2011). [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction. Molecules. (2010). [Link]

Sources

Validating the structure of synthesized 4-(4-(Dimethylamino)phenyl)but-3-en-2-one with spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide for Drug Development & Materials Science[1]

Executive Summary & Strategic Context

4-(4-(Dimethylamino)phenyl)but-3-en-2-one (often referred to as DMAPB or a dimethylamino-chalcone analogue) is a critical intermediate in the synthesis of heterocyclic bioactive compounds and a valuable non-linear optical (NLO) chromophore. Its conjugated donor-acceptor (


-D-A) architecture makes it highly responsive to electromagnetic fields but also susceptible to photo-isomerization and oxidative degradation.[1][2]

In drug development pipelines, relying solely on melting point or low-resolution LC-MS for validation is a critical failure point.[1][2] These methods often fail to distinguish the target (E)-isomer from the thermodynamically accessible (Z)-isomer or the bis-condensation side product.

This guide provides a comparative validation framework , evaluating the synthesized product against its common synthetic "alternatives" (impurities and isomers). We prioritize Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by FT-IR and Mass Spectrometry (MS) , to establish a self-validating quality control system.[1]

The Synthetic Landscape & Impurity Profile

To validate the structure, one must first understand the "alternatives" generated during synthesis.[2] The standard route is the Claisen-Schmidt aldol condensation of 4-(dimethylamino)benzaldehyde with acetone in basic media.

Common Impurities (The "Alternatives"):

  • Unreacted Aldehyde: 4-(dimethylamino)benzaldehyde.[1][2]

  • Bis-Condensation Product: 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-dien-3-one (formed if acetone is limiting).[1]

  • Mesityl Oxide: Self-condensation of acetone.[1][2]

  • cis-(Z)-Isomer: Formed under prolonged UV exposure or incorrect thermal conditions.[1][2]

Visualization: Synthesis & Impurity Pathways

SynthesisPath Start Start: 4-(Dimethylamino)benzaldehyde + Acetone Rxn Reaction: NaOH / EtOH (Aldol Condensation) Start->Rxn Target TARGET PRODUCT: (E)-4-(4-(Dimethylamino)phenyl) but-3-en-2-one Rxn->Target Major Pathway Imp1 Impurity A: Bis-alkylation Product (Symmetric) Rxn->Imp1 Excess Aldehyde Imp3 Impurity C: Unreacted Aldehyde Rxn->Imp3 Incomplete Conv. Imp2 Impurity B: (Z)-Isomer (Photo-degradation) Target->Imp2 UV Light / Heat

Caption: Reaction pathway showing the target (E)-enone and competing side products (impurities) that necessitate rigorous spectroscopic discrimination.

Comparative Spectroscopic Analysis

This section compares the "Target Product" against its specific synthetic alternatives using three spectroscopic tiers.

Table 1: Comparative Efficacy of Validation Methods
Feature to ValidateMethod A: FT-IR Method B: MS (EI/ESI) Method C:

H NMR (Recommended)
Functional Groups Excellent. Clearly shows C=O and C=C.Poor.[1] Fragmentation is ambiguous.Good. Chemical shifts correspond to electronic environment.[1][2]
Molecular Weight N/AExcellent. Confirms

189.[1][2]
N/A
Stereochemistry (E vs Z) Poor. Subtle fingerprint differences.None. Isomers have identical mass.[1][2]Superior. Coupling constants (

) definitively prove geometry.[1][2]
Purity (vs Bis-product) Poor.[1][2] Peaks overlap significantly.[1][2]Good. Distinct molecular ion (

~320).[1][2]
Superior. Integration ratios (Methyl vs Aromatic) reveal contamination.[1][2]
Detailed Experimental Protocols
Protocol A:

H NMR Validation (The Gold Standard)

Objective: Confirm the (E)-geometry and distinguish from the bis-product.

  • Sample Preparation: Dissolve 10-15 mg of the synthesized solid in 0.6 mL of CDCl

    
     . (Note: DMSO-
    
    
    
    can be used, but CDCl
    
    
    provides sharper resolution for the dimethylamino group).[1][2]
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1][2]

    • Scans: 16 (sufficient for this concentration).

    • Pulse width: 30°.[1][2][3]

    • Relaxation delay: 1.0 s.[1][2]

  • Critical Spectral Features (The "Fingerprint"):

    • The Methyl Ketone (Target): Look for a sharp singlet at

      
       2.30 - 2.36 ppm .[1][2]
      
      • Comparison: If this peak is missing or integrates to <3H relative to aromatics, you likely have the Bis-product (which lacks the methyl ketone tail).[1]

    • The Dimethylamino Group: A strong singlet at

      
       3.05 ppm  (6H).[2]
      
    • The Vinyl Region (The Geometry Check): Two doublets at

      
       6.50  and 
      
      
      
      7.45 ppm
      .[2]
      • Calculation: Measure the coupling constant (

        
        ).[2]
        
      • Target (E):

        
         Hz (Large trans coupling).
        
      • Alternative (Z):

        
         Hz (Smaller cis coupling).[1][2]
        
    • The Aromatic Region: An AA'BB' system (two doublets appearing like "roofed" quartets) centered around 6.7 and 7.5 ppm.[2]

Protocol B: FT-IR Rapid Screening

Objective: Quick confirmation of conjugation.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]

  • Key Diagnostic Bands:

    • C=O Stretch: 1655 cm

      
       . (Note: This is lower than a standard ketone (1715 cm
      
      
      
      ) due to conjugation with the alkene and the electron-donating amine).
    • C=C Stretch: 1590-1610 cm

      
       .
      
    • Comparison Logic: If the C=O band is >1690 cm

      
      , conjugation is broken (potential hydration of the alkene).[1]
      
Quantitative Data Summary

Use the following reference data to validate your experimental results.

Table 2: Reference Spectral Data for this compound
Moiety

H NMR Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Diagnostic Significance
-CH

(Ketone)
2.32Singlet (s)3H-Distinguishes from Bis-product.[1]
-N(CH

)

3.04Singlet (s)6H-Confirms amine presence.[1]
Alkene (H

)
6.55Doublet (d)1H16.0 HzAdjacent to carbonyl.[1][2]
Alkene (H

)
7.46Doublet (d)1H16.0 HzCrucial: Confirms trans geometry.
Ar-H (ortho to N) 6.68Doublet (d)2H8.8 HzPart of AA'BB' system.[1][2]
Ar-H (meta to N) 7.44Doublet (d)2H8.8 HzOverlaps with H

often.[1][2]
Validation Logic Workflow

The following diagram illustrates the decision-making process for accepting a batch based on the comparative analysis.

ValidationLogic Start Synthesized Batch Step1 Step 1: 1H NMR Analysis Start->Step1 Check1 Is Methyl Ketone Singlet Present (~2.3 ppm)? Step1->Check1 Fail1 REJECT: Bis-Condensation Impurity Dominant Check1->Fail1 No Check2 Is Vinyl Coupling Constant > 15 Hz? Check1->Check2 Yes Fail2 REJECT: (Z)-Isomer Detected Check2->Fail2 No Check3 Is Aldehyde Proton (~9.8 ppm) Absent? Check2->Check3 Yes Fail3 REJECT: Unreacted Starting Material Check3->Fail3 No Pass VALIDATED: Pure (E)-4-(4-(Dimethylamino) phenyl)but-3-en-2-one Check3->Pass Yes

Caption: Logic tree for structural validation. Failure at any node requires recrystallization (usually from Ethanol/Water) or column chromatography.[1]

References
  • ChemicalBook. (2025).[1][2][4][5] 4-(4-Dimethylamino-phenyl)-but-3-en-2-one Synthesis and Properties. Retrieved from [1]

  • SpectraBase. (2025).[1][2] 3-Buten-2-one, 4-[4-(dimethylamino)phenyl]- NMR and IR Data. John Wiley & Sons.[1][2] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2025).[1][2] Mass Spectral Library: Enone Derivatives. Retrieved from [1]

  • PrepChem. (2025).[1][2] Synthesis of 4-Dimethylamino-3-phenyl-3-buten-2-one (Analogous Procedure). Retrieved from

Sources

A Comparative Guide to the Biological Activity of Chalcone and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent chalcone exhibits modest biological activity, its structural simplicity allows for extensive derivatization.

This guide objectively compares the parent scaffold against its natural and synthetic derivatives, focusing on anticancer and anti-inflammatory potency. Analysis reveals that while natural chalcones (e.g., Licochalcone A) offer established safety profiles, synthetic halogenated and heterocyclic hybrids frequently demonstrate superior IC50 values (often <10 µM) and enhanced selectivity indices against tumor cell lines like MCF-7 and A549.

Structural Basis of Activity

The biological activity of chalcones hinges on the


-unsaturated ketone system.[1] This motif acts as a Michael acceptor, allowing the molecule to form covalent bonds with nucleophilic thiol groups (cysteine residues) on target proteins such as tubulin, NF-

B signaling kinases, and MDM2.
SAR Critical Analysis
  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OMe) on Ring B typically enhance lipophilicity and metabolic stability.

  • Steric Factors: Bulky substitutions can hinder the Michael addition, reducing potency, unless they target specific hydrophobic pockets (e.g., in the p53-MDM2 interface).

  • Heterocyclic Replacement: Replacing phenyl rings with thiophene or pyridine often improves solubility and binding affinity.

Comparative Analysis: Potency & Selectivity

The following data synthesizes experimental results comparing the parent scaffold with key derivatives against the MCF-7 (Breast Adenocarcinoma) cell line.

Table 1: Comparative Cytotoxicity Profile (MCF-7 Cell Line)
Compound ClassSpecific DerivativeFunctional ModificationIC50 (µM)Selectivity Index (SI)*Mechanism Highlight
Parent Scaffold Unsubstituted ChalconeNone>100N/AWeak Michael acceptor
Natural Isoliquiritigenin2',4',4-Trihydroxy~15 - 20> 5Cell cycle arrest (G2/M)
Natural Licochalcone AAllyl/Methoxy groups~25.0HighAMPK activation
Synthetic Thienyl Chalcone (Cmpd 5)Thiophene ring substitution7.79 ± 0.8ModerateTubulin polymerization inhibition
Synthetic Hybrid Chalcone-DHPM (Cmpd 9h)Dihydropyrimidone hybrid5.81 17.33 Multi-target MDR reversal

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 10 indicates high therapeutic potential.

Scientist's Insight: The jump in potency from the parent chalcone (>100 µM) to the synthetic hybrid (5.81 µM) illustrates the necessity of structural rigidification. The Chalcone-DHPM hybrid (Compound 9h) specifically addresses the bioavailability issues common to simple chalcones.

Mechanistic Deep Dive: NF- B Pathway Inhibition

One of the most validated mechanisms for chalcone derivatives is the suppression of the NF-


B pathway, a key driver of inflammation and tumor survival. Chalcones primarily inhibit the IKK complex, preventing the phosphorylation and degradation of I

B

, thereby trapping NF-

B in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus TNF-α / LPS Receptor Cell Receptor Stimulus->Receptor IKK IKK Complex (IKKα/IKKβ) Receptor->IKK Activates IkB IκBα (Inhibitor Protein) IKK->IkB Phosphorylates Chalcone Chalcone Derivative (Inhibitor) Chalcone->IKK  BLOCKS   NFkB_Cyto NF-κB (Inactive) (p50/p65) IkB->NFkB_Cyto Binds/Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB_Nuc NF-κB (Active) Nuclear Translocation NFkB_Cyto->NFkB_Nuc Release DNA Target DNA (Pro-inflammatory Genes) NFkB_Nuc->DNA Transcription

Figure 1: Mechanism of Action.[2][3] Chalcone derivatives covalently bind to cysteine residues on IKK, preventing I


B degradation and halting the inflammatory cascade.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard, self-validating methodologies.

Protocol A: Synthesis via Claisen-Schmidt Condensation

This base-catalyzed aldol condensation is the industry standard for generating the chalcone scaffold.[4]

Reagents:

  • Acetophenone derivative (10 mmol)

  • Benzaldehyde derivative (10 mmol)

  • Ethanol (95%)

  • NaOH (40% aqueous solution)

  • HCl (10%)

Workflow:

  • Solubilization: Dissolve the acetophenone and benzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of NaOH solution dropwise while stirring magnetically at room temperature (25°C).

    • Checkpoint: The solution should turn yellow/orange, indicating enolate formation.

  • Reaction: Stir for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of HCl.

    • Why? Acidification neutralizes the base and protonates the product, forcing precipitation.[5]

  • Purification: Filter the solid precipitate. Recrystallize using hot ethanol to remove unreacted aldehydes.

Protocol B: Cytotoxicity Screening (MTT Assay)

Validates the biological activity of the synthesized derivative.

Workflow:

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add chalcone derivatives at graded concentrations (0.1 – 100 µM). Include DMSO (vehicle) control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

    • Mechanism:[1][3][4][6][7][8][9][10][11] Viable mitochondria reduce yellow MTT to purple formazan.

  • Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves to calculate IC50 using non-linear regression.

Experimental Workflow Diagram

Workflow Start Start: Reagent Selection Synth Claisen-Schmidt Condensation Start->Synth TLC TLC Monitoring (Hex:EtOAc) Synth->TLC TLC->Synth Incomplete Purify Recrystallization (Ethanol) TLC->Purify Complete Char Characterization (NMR/IR/MS) Purify->Char Assay MTT Assay (MCF-7/A549) Char->Assay Data IC50 Calculation Assay->Data

Figure 2: The integrated workflow from chemical synthesis to biological validation.

References

  • Vertex AI Search. (2026). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone. Link

  • MDPI. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Link

  • Systematic Reviews in Pharmacy. (2020). Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Cancer. Link

  • BenchChem. (2025).[12] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Link

  • ResearchGate. (2023). The proposed mechanism of chalcones on the inhibition of NF-κB activation. Link

Sources

Comparison of different purification techniques for chalcone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of chalcone derivatives—primarily via Claisen-Schmidt condensation—purification is the bottleneck that dictates the viability of biological assays. While Flash Column Chromatography offers superior recovery yields (85-95%) and is agnostic to crystallization kinetics, it is solvent-intensive and labor-heavy. Conversely, Recrystallization from Ethanol remains the "Gold Standard" for generating bio-assay grade crystals (>99% purity) but often suffers from mass loss (yields 60-75%) and "oiling out" phenomena.

This guide recommends a hybrid workflow : utilize ethanol-based recrystallization as the primary method for solid crudes, reserving chromatography for non-crystalline oils or complex reaction mixtures where


 values of impurities (

) necessitate high-resolution separation.

Technical Analysis of Purification Modalities

The Separation Challenge

Chalcones possess an


-unsaturated ketone scaffold.[1][2] The primary impurities in their synthesis are unreacted benzaldehydes, acetophenones, and potential Michael addition side-products.
  • Critical Issue: Many chalcone derivatives exhibit "polymorphism" or form supersaturated oils rather than lattices, complicating thermodynamic separation.

  • Detection: Impurities often share similar polarity with the product, requiring precise mobile phase tuning in chromatography.

Method A: Recrystallization (Thermodynamic Control)
  • Mechanism: Relies on the differential solubility of the chalcone vs. impurities in a hot vs. cold solvent lattice.[3]

  • Solvent System: 95% Ethanol (EtOH) is the industry standard.

    • Why? The hydroxyl group of EtOH interacts moderately with the carbonyl oxygen of the chalcone. At boiling point (

      
      C), the lattice energy is overcome; at 
      
      
      
      C, the rigid planar structure of the chalcone packs efficiently, excluding the non-planar impurities.
  • Pros: Scalable, removes trace metal catalysts, produces defined crystal habits for X-ray diffraction.

  • Cons: Risk of "oiling out" (liquid-liquid phase separation) if the melting point is low.[4]

Method B: Flash Column Chromatography (Kinetic Control)
  • Mechanism: Adsorption-desorption equilibrium on a stationary phase (Silica Gel 60, 230–400 mesh).

  • Mobile Phase: Gradient elution using Hexane (non-polar) and Ethyl Acetate (polar).[4]

    • Standard Gradient: 0%

      
       20% EtOAc in Hexane.
      
  • Pros: Recovers product remaining in the mother liquor, separates close-eluting isomers, effective for oily derivatives.

  • Cons: High solvent waste (E-factor), silica dust hazards, time-intensive.

Comparative Performance Data

The following data represents an average of experimental outcomes for a standard library of 4-substituted chalcones synthesized via base-catalyzed aldol condensation.

MetricRecrystallization (EtOH)Flash Chromatography (SiO

)
Green Method (Microwave/Water)*
Final Purity (HPLC) > 99.5% 98.0% - 99.0%> 95%
Isolated Yield 60% - 75%85% - 95% 80% - 90%
Process Time 12 - 24 Hours (passive)2 - 4 Hours (active)1 Hour
Solvent Usage Low (5-10 mL/g)High (200-500 mL/g)Minimal
Scalability Excellent (kg scale)Poor (Linear cost increase)Moderate

*Note: Green methods often refer to "solvent-free" synthesis which simplifies purification to a simple wash, but this is substrate-dependent.

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate technique based on the physical state of the crude product.

ChalconePurification Start Crude Reaction Mixture (Post-Workup) StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitates Oil Oily/Gummy Residue StateCheck->Oil Remains Oil Recryst Recrystallization (95% EtOH) Solid->Recryst Seed Trituration/Seeding (Induce Solidification) Oil->Seed TLC_Check TLC Analysis (Hex:EtOAc 4:1) TLC_Check->Recryst Single Spot (High Purity) Flash Flash Chromatography (Gradient Elution) TLC_Check->Flash Delta Rf < 0.2 Pure Pure Chalcone (>98%) Recryst->Pure Flash->Pure Seed->StateCheck Solidifies Seed->TLC_Check Remains Oil

Caption: Decision tree for optimizing chalcone purification based on crude physical state and TLC profile.

Detailed Experimental Protocols

Protocol A: Recrystallization (The "Gold Standard")

Objective: Maximize crystal lattice purity while minimizing thermal degradation.

  • Solvent Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL 95% Ethanol .

    • Pass: Solid does not dissolve at room temp but dissolves completely upon boiling.

    • Fail: Dissolves immediately (too soluble)

      
       Try EtOH/Water (1:1).
      
  • Dissolution: Transfer crude (e.g., 1.0 g) to an Erlenmeyer flask. Add boiling EtOH dropwise while swirling on a steam bath.

    • Critical Step: Add only the minimum volume required to dissolve the solid plus 10% excess to prevent premature crystallization during filtration.

  • Hot Filtration (Optional): If insoluble particles (dust/catalyst) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed.

    • Troubleshooting: If oil droplets form ("oiling out"), reheat to dissolve and add a seed crystal or scratch the inner wall with a glass rod to induce nucleation.

  • Crystallization: Place flask in an ice bath (

    
    C) for 1 hour to complete precipitation.
    
  • Collection: Filter via vacuum filtration (Buchner funnel). Wash crystals with 2-3 mL of ice-cold EtOH .

  • Validation: Dry in a desiccator. Measure Melting Point (should be sharp, range <

    
    C).
    
Protocol B: Flash Column Chromatography

Objective: Isolate product from complex mixtures or non-crystallizing oils.

  • TLC Optimization: Spot crude on a silica plate. Test mobile phases:

    • Target: Adjust Hexane:Ethyl Acetate ratio until the product

      
       is approximately 0.35 .
      
    • Common Starting Point: Hexane:EtOAc (9:1 or 8:2).

  • Column Packing: Slurry pack Silica Gel 60 (230-400 mesh) using the chosen mobile phase.

    • Ratio: Use 30-50 g of silica per 1 g of crude mixture.

  • Loading: Dissolve crude in the minimum amount of DCM (dichloromethane) or adsorb onto silica (dry loading) if solubility is poor. Carefully load onto the column bed.

  • Elution:

    • Fraction 1-5: 100% Hexane (elutes non-polar impurities).

    • Fraction 6-20: Gradient ramp to target % EtOAc (elutes Chalcone).

    • Fraction 20+: Flush with high polarity solvent (removes polar tars).

  • Analysis: Check fractions via UV lamp (chalcones fluoresce/absorb strongly at 254 nm) or TLC. Combine pure fractions and evaporate solvent under reduced pressure.

Mechanistic Visualization: Recrystallization vs. Chromatography[4][5]

The following diagram contrasts the separation mechanisms at the molecular level.

Mechanisms cluster_0 Recrystallization (Thermodynamic) cluster_1 Chromatography (Kinetic) HotSol Hot Solution (High Entropy) Cooling Cooling (Lattice Formation) HotSol->Cooling Crystal Crystal Lattice (Impurity Exclusion) Cooling->Crystal Load Adsorbed Mix (Silica Surface) Flow Mobile Phase Flow (Competition) Load->Flow Separate Differential Elution (Polarity Based) Flow->Separate

Caption: Thermodynamic lattice exclusion (left) vs. Kinetic polarity-based separation (right).

References

  • Donaire-Arias, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.[5] [Link]

  • Royal Society of Chemistry. (2017).[6] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Comprehensive Organic Chemistry Experiments. [Link]

  • University of Rochester. (n.d.). Common Solvents for Recrystallization. Department of Chemistry Protocols. [Link]

  • Gomez-Rivera, M., et al. (2023). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

4-(4-(Dimethylamino)phenyl)but-3-en-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 4-(4-(Dimethylamino)phenyl)but-3-en-2-one , synthesizing chemical safety data with operational waste management protocols.

Chemical Identification & Hazard Profile

Before disposal, verification of the specific chemical identity is critical to ensure regulatory compliance. This compound is a chalcone derivative characterized by an electron-rich amine and an electrophilic enone system.

Parameter Details
Chemical Name This compound
Common Synonyms 4-(Dimethylamino)benzylideneacetone; DMAP-enone
CAS Number 5432-53-1 (General); 30625-58-2 ((E)-isomer)
Physical State Yellow to Orange Crystalline Solid
Molecular Formula

Primary Hazards Skin/Eye Irritant (H315, H319), Skin Sensitizer (H317), Aquatic Toxicity

The "Why" Behind the Protocol: Chemical Logic

To safely dispose of this compound, one must understand its reactivity. It is not merely "organic waste"; it is a Michael Acceptor .

  • The Electrophile Risk: The

    
    -unsaturated ketone moiety acts as a Michael acceptor, capable of alkylating biological nucleophiles (like cysteine residues in proteins). This is the mechanism behind its skin sensitization potential.
    
  • The Incompatibility Risk: The dimethylamino group is electron-rich.[1] Mixing this waste with strong oxidizers (e.g., nitric acid, peroxides) can lead to rapid, exothermic oxidation or the formation of nitro-compounds.

Diagram 1: Chemical Hazard Logic & Segregation

HazardLogic Chemical 4-(Dimethylamino) benzylideneacetone Structure Structure Analysis Chemical->Structure Enone α,β-Unsaturated Ketone (Michael Acceptor) Structure->Enone Amine Dimethylamino Group (Electron Donor) Structure->Amine Risk1 Risk: Protein Alkylation (Skin Sensitization) Enone->Risk1 Risk2 Risk: Exothermic Reaction with Oxidizers Amine->Risk2 Action DISPOSAL RULE: Segregate from Oxidizers & Incinerate Risk1->Action Risk2->Action

Figure 1: Structural analysis determining the segregation and disposal requirements.

Step-by-Step Disposal Procedures

Do not dispose of this chemical down the drain. It is toxic to aquatic life and persists in the environment.

Scenario A: Disposal of Pure Solid Waste

Applicable to: Expired stocks, surplus powder, or scraped-up spills.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Segregation: Place the container in the Solid Organic Waste stream.

    • Critical: Ensure no oxidizers (nitrates, permanganates) are present in the same secondary containment bin.

  • Final Disposition: Transfer to EHS/Waste Management contractor for High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable to: Mother liquors, reaction mixtures, or dissolved samples.

  • Solvent Identification: Identify the primary solvent (e.g., Ethanol, DMSO, Dichloromethane).

  • Segregation:

    • If Halogenated Solvent (DCM, Chloroform): Dispose in "Halogenated Organic Waste" carboy.

    • If Non-Halogenated (Acetone, Ethanol, DMSO): Dispose in "Non-Halogenated Organic Waste" carboy.

  • Concentration Check: If the concentration is >5%, consider precipitating the solid (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid waste.

  • Incompatibility Check: Ensure the liquid waste carboy does not contain acidic waste (risk of heat generation with the amine).

Scenario C: Contaminated Debris

Applicable to: Gloves, weighing boats, paper towels, and syringe filters.

  • Bagging: Place all dry contaminated debris into a clear, heavy-duty polyethylene bag (2-mil thickness minimum).

  • Sharps: Syringes or needles used with this chemical must go into a rigid Biohazard/Sharps container, chemically treated as hazardous waste.

  • Tagging: Tag the bag as "Debris contaminated with Organic Irritant/Sensitizer."

Operational Workflow: The Decision Matrix

Follow this workflow to determine the correct path for any waste containing this compound.

Diagram 2: Waste Disposal Decision Tree

DisposalWorkflow Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Gloves / Wipes StateCheck->Debris BinSolid Bin: Solid Organic Waste (HDPE/Glass) Solid->BinSolid SolventCheck Halogenated Solvent? Liquid->SolventCheck BinDebris Bin: Chem-Contaminated Solid Waste Debris->BinDebris BinHalo Bin: Halogenated Waste (Red Can) SolventCheck->BinHalo Yes (DCM, CHCl3) BinNonHalo Bin: Non-Halogenated Waste (Clear/Blue Can) SolventCheck->BinNonHalo No (EtOH, DMSO) Destruction Final Fate: High-Temp Incineration BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction BinDebris->Destruction

Figure 2: Operational decision matrix for segregating waste streams.

Emergency Spill Response

If a spill occurs during handling or disposal:

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Powder: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation.

    • Liquid: Dike the spill with absorbent pads or vermiculite.

  • Cleanup:

    • Sweep/scoop material into a waste container.[3]

    • Wipe the surface with Ethanol or Acetone (the compound is soluble in organic solvents, insoluble in water).

    • Wash the surface with soap and water.[4][5][6]

  • Disposal: Place all cleanup materials into the "Contaminated Debris" stream (Scenario C).

References

  • ChemicalBook. (2025).[4] 4-(4-Dimethylamino-phenyl)-but-3-en-2-one Properties and CAS 5432-53-1. Retrieved from

  • Sigma-Aldrich. (n.d.).[7] (E)-4-(4-(Dimethylamino)phenyl)but-3-en-2-one Safety Data Sheet (CAS 30625-58-2). Retrieved from

  • Fisher Scientific. (2025). Benzylideneacetone Derivatives Safety Data. Retrieved from

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.